molecular formula C31H38N8O6S B15581216 N-0920

N-0920

货号: B15581216
分子量: 650.8 g/mol
InChI 键: YULXMMYEJYZEGC-HJOGWXRNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-0920 is a useful research compound. Its molecular formula is C31H38N8O6S and its molecular weight is 650.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H38N8O6S

分子量

650.8 g/mol

IUPAC 名称

benzyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate

InChI

InChI=1S/C31H38N8O6S/c32-25(40)14-13-23(39-31(44)45-19-21-10-5-2-6-11-21)27(42)38-24(18-20-8-3-1-4-9-20)28(43)37-22(12-7-15-36-30(33)34)26(41)29-35-16-17-46-29/h1-6,8-11,16-17,22-24H,7,12-15,18-19H2,(H2,32,40)(H,37,43)(H,38,42)(H,39,44)(H4,33,34,36)/t22-,23-,24-/m0/s1

InChI 键

YULXMMYEJYZEGC-HJOGWXRNSA-N

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the N-0920 Compound

This technical guide provides a comprehensive overview of the this compound compound, a novel and potent host-directed protease inhibitor with significant potential as an antiviral agent. The information is compiled from recent scientific publications and is intended for a technical audience engaged in virology, pharmacology, and drug development.

Introduction

This compound is a peptidomimetic inhibitor that has demonstrated exceptional potency against the host protease TMPRSS2 (Transmembrane Protease, Serine 2).[1][2] This protease is a critical host factor for the entry of numerous respiratory viruses, including SARS-CoV-2.[2][3] By targeting a host cellular component rather than a viral protein, this compound presents a therapeutic strategy that may be less susceptible to the development of viral resistance. This guide will delve into the compound's mechanism of action, pharmacological properties, and the experimental basis for its characterization.

Chemical and Physical Properties

This compound was identified through the optimization of a previously reported TMPRSS2 inhibitor, N-0385.[2] The development process involved the screening of 135 derivatives to enhance target affinity and antiviral potency.[2]

PropertyValue
Chemical Formula C31H40N8O6S[4]
Molecular Weight 652.77 g/mol [4]
IUPAC Name benzyl ((S)-5-amino-1-(((S)-1-(((S)-1-(4,5-dihydrothiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-1,5-dioxopentan-2-yl)carbamate[4]
Class Ketobenzothiazole-based peptidomimetic[2]

Mechanism of Action

The primary mechanism of action for this compound is the potent and specific inhibition of the host serine protease TMPRSS2.[1] In the context of a viral infection, such as with SARS-CoV-2, the viral spike protein must be cleaved by a host protease to enable the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell.[3] this compound blocks this crucial step.

The proposed signaling pathway and mechanism of inhibition are illustrated below:

cluster_virus_entry SARS-CoV-2 Entry into Host Cell cluster_inhibition Inhibition by this compound SARS_CoV_2 SARS-CoV-2 Virion Spike_Protein Spike (S) Protein SARS_CoV_2->Spike_Protein possesses ACE2_Receptor Host ACE2 Receptor Spike_Protein->ACE2_Receptor binds to Membrane_Fusion Membrane Fusion Spike_Protein->Membrane_Fusion mediates TMPRSS2 Host TMPRSS2 Protease ACE2_Receptor->TMPRSS2 co-localized with TMPRSS2->Spike_Protein cleaves S2' site Viral_Entry Viral Genome Entry Membrane_Fusion->Viral_Entry N_0920 This compound Compound N_0920->TMPRSS2 inhibits Inhibition

Mechanism of this compound Inhibition of SARS-CoV-2 Entry.

A related compound from the same optimization study, N-0695, also demonstrated inhibitory activity against other transmembrane serine proteases, including matriptase and TMPRSS13, which are also implicated in the entry of respiratory viruses.[2][4]

Pharmacological Data

This compound has shown remarkable potency in both enzymatic and cell-based assays.

AssayTarget/VirusCell LineValue
IC50 TMPRSS2-0.35 nM[1]
EC50 SARS-CoV-2 EG.5.1Calu-3300 pM[1][2][4]
EC50 SARS-CoV-2 JN.1Calu-390 pM[1][2][4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

In Vitro TMPRSS2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the TMPRSS2 enzyme.

Methodology:

  • Recombinant human TMPRSS2 enzyme is incubated with a fluorogenic peptide substrate.

  • The enzyme cleaves the substrate, releasing a fluorescent signal that is measured over time.

  • The assay is performed in the presence of varying concentrations of the this compound compound.

  • The rate of substrate cleavage is measured, and the IC50 value is calculated by fitting the dose-response data to a suitable equation. The duration of this assay can vary, with comparisons made between 1-hour and 72-hour incubations to assess compound stability.[5]

Cell-Based SARS-CoV-2 Entry Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in preventing viral entry into relevant human cells.

Methodology:

  • Human lung epithelial cells (Calu-3), which endogenously express TMPRSS2, are cultured.

  • The cells are pre-incubated with a range of concentrations of this compound.

  • The cells are then challenged with SARS-CoV-2 variants (e.g., EG.5.1, JN.1).

  • After a set incubation period, the level of viral infection is quantified, typically by measuring viral RNA or protein expression.

  • The EC50 value is determined by analyzing the concentration-dependent inhibition of viral entry.

The experimental workflow for determining antiviral efficacy is depicted below:

cluster_workflow Antiviral Efficacy Workflow Cell_Culture Culture Calu-3 cells Compound_Incubation Pre-incubate with varying [this compound] Cell_Culture->Compound_Incubation Viral_Challenge Infect with SARS-CoV-2 variants Compound_Incubation->Viral_Challenge Incubation Incubate Viral_Challenge->Incubation Quantification Quantify viral load (e.g., qRT-PCR) Incubation->Quantification EC50_Calculation Calculate EC50 Quantification->EC50_Calculation

References

In-Depth Technical Guide: The Core Mechanism of Action of N-0920

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-0920 is a potent, picomolar inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease essential for the entry of SARS-CoV-2 and other respiratory viruses.[1][2][3] By targeting a host factor, this compound presents a promising therapeutic strategy that is less susceptible to viral evolution and the emergence of new variants. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of TMPRSS2

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of TMPRSS2.[1][3] TMPRSS2 is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract.[3][4] It plays a critical role in the proteolytic processing of the SARS-CoV-2 spike (S) protein.[3][5]

This processing, specifically cleavage at the S2' site, is a prerequisite for the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell cytoplasm.[4] this compound, a peptidomimetic inhibitor, is designed to bind to the active site of TMPRSS2 with high affinity, thereby blocking its proteolytic function.[3][6] This inhibition of spike protein cleavage effectively halts viral entry at a critical early stage of infection.[3]

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

SARS-CoV-2 Entry and this compound Inhibition Pathway cluster_0 Host Cell cluster_1 SARS-CoV-2 ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease Spike Spike Protein TMPRSS2->Spike cleaves (primes) N0920 This compound N0920->TMPRSS2 inhibits Fusion Membrane Fusion Entry Viral Genome Entry Fusion->Entry leads to Virus SARS-CoV-2 Virion Virus->Spike has Spike->ACE2 binds Spike->Fusion mediates

Caption: SARS-CoV-2 entry is initiated by spike protein binding to the ACE2 receptor and subsequent cleavage by TMPRSS2, leading to membrane fusion. This compound blocks this process by inhibiting TMPRSS2.

Quantitative Data

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory and antiviral activities.

Compound Target Assay Type IC50 (nM) Reference
This compoundTMPRSS2Biochemical Assay0.35[1]
N-0695TMPRSS2Biochemical AssayLow nanomolar Ki[2][3]
N-0695MatriptaseBiochemical AssayLow nanomolar Ki[2][3]
N-0695TMPRSS13Biochemical AssayLow nanomolar Ki[2][3]
Compound Virus Variant Cell Line EC50 (pM) Reference
This compoundSARS-CoV-2 EG.5.1Calu-3300[1][2][3]
This compoundSARS-CoV-2 JN.1Calu-390[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments used to characterize this compound.

In Vitro TMPRSS2 Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TMPRSS2.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.[7]

    • Recombinant human TMPRSS2 enzyme is diluted in the assay buffer.[7]

    • A fluorogenic peptide substrate for TMPRSS2 is prepared in assay buffer.

    • This compound is serially diluted in DMSO and then further diluted in assay buffer.[7]

  • Assay Procedure:

    • 20 nL of diluted this compound or vehicle (DMSO) is dispensed into a 1536-well plate using an acoustic dispenser.[7]

    • 150 nL of diluted TMPRSS2 enzyme solution is added to each well.[7]

    • The plate is incubated for a specified period (e.g., 60 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

    • The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

    • The percentage of inhibition for each this compound concentration is determined relative to the vehicle control.

    • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Workflow for In Vitro TMPRSS2 Inhibition Assay

In Vitro TMPRSS2 Inhibition Assay Workflow A Prepare Reagents: - TMPRSS2 Enzyme - Fluorogenic Substrate - this compound Dilutions B Dispense this compound/Vehicle into 1536-well plate A->B C Add TMPRSS2 Enzyme B->C D Incubate (e.g., 60 min) C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: A stepwise workflow for determining the in vitro inhibitory potency of this compound against the TMPRSS2 enzyme.

SARS-CoV-2 Pseudotyped Viral Particle (VLP) Entry Assay

This cell-based assay measures the ability of a compound to inhibit the entry of viral particles into host cells.

Protocol:

  • Cell Culture and Plating:

    • Calu-3 cells, which endogenously express TMPRSS2, are cultured in appropriate media.[1][2][3]

    • Cells are seeded into 96-well plates and allowed to adhere overnight to form a confluent monolayer.

  • Compound Treatment:

    • This compound is serially diluted in cell culture media.

    • The media from the cell plates is removed, and the diluted compound is added to the cells.

    • The plates are incubated for a specified time (e.g., 1-2 hours) at 37°C.

  • VLP Infection:

    • VLPs expressing the SARS-CoV-2 spike protein and containing a reporter gene (e.g., luciferase or GFP) are added to each well.

    • The plates are incubated for a further period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.

  • Quantification of Viral Entry:

    • If a luciferase reporter is used, a lytic reagent is added to the cells, and the luminescence is measured using a luminometer.

    • If a GFP reporter is used, the number of GFP-positive cells is quantified by automated microscopy or flow cytometry.

  • Data Analysis:

    • The reporter signal for each this compound concentration is normalized to the vehicle control.

    • The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Logical Relationship of VLP Entry Assay

Logical Flow of the VLP Entry Assay cluster_0 Experimental Steps cluster_1 Mechanism of Inhibition Seed Seed Calu-3 Cells Treat Treat with this compound Seed->Treat Infect Infect with Spike-VLPs Treat->Infect Inhibition This compound inhibits TMPRSS2 Treat->Inhibition Incubate Incubate (48-72h) Infect->Incubate Measure Measure Reporter Gene (Luciferase/GFP) Incubate->Measure Block Spike Cleavage Blocked Inhibition->Block NoEntry VLP Entry Prevented Block->NoEntry ReducedSignal Reduced Reporter Signal NoEntry->ReducedSignal ReducedSignal->Measure

Caption: The experimental procedure of the VLP entry assay and the underlying mechanism by which this compound reduces the reporter signal.

Conclusion

This compound is a highly potent and specific inhibitor of the host protease TMPRSS2. Its mechanism of action, preventing SARS-CoV-2 entry by blocking spike protein priming, has been rigorously characterized through a combination of biochemical and cell-based assays. The picomolar efficacy of this compound against contemporary SARS-CoV-2 variants underscores its potential as a valuable therapeutic agent in the ongoing effort to combat COVID-19. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound and other host-directed antiviral strategies.

References

N-0920: A Potent Host-Directed Inhibitor of TMPRSS2 for Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Transmembrane Protease, Serine 2 (TMPRSS2) is a critical host cell surface protease that plays a pivotal role in the entry of numerous respiratory viruses, including SARS-CoV-2 and influenza viruses. Its function in cleaving viral spike proteins is essential for viral fusion and subsequent infection of host cells, making it a prime target for host-directed antiviral therapies. This technical guide provides a comprehensive overview of N-0920, a highly potent and selective inhibitor of TMPRSS2. This compound, a derivative of the earlier compound N-0385, demonstrates picomolar efficacy in inhibiting SARS-CoV-2 entry in cellular models. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for the evaluation of this compound and other TMPRSS2 inhibitors. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the development of novel antiviral agents.

Introduction to TMPRSS2 and Its Role in Viral Entry

TMPRSS2 is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.[1] Its primary physiological roles are not fully elucidated but are linked to prostate cancer progression through gene fusions with the ERG oncogene and activation of protease-activated receptor-2 (PAR-2).[2][3][4]

In the context of virology, TMPRSS2 is a key host factor for the entry of several coronaviruses, including SARS-CoV and SARS-CoV-2, as well as influenza viruses.[1][5][6] The entry process for SARS-CoV-2, for instance, involves the binding of the viral spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[7][8] Following receptor binding, the S protein must be proteolytically cleaved at two sites, S1/S2 and S2', to facilitate the fusion of the viral and host cell membranes.[1][9] TMPRSS2 directly performs this critical cleavage, "priming" the spike protein for membrane fusion and release of the viral genome into the cytoplasm.[5][10] Inhibition of TMPRSS2's enzymatic activity can therefore effectively block this crucial step in the viral life cycle.[9]

This compound: A Picomolar Inhibitor of TMPRSS2

This compound is a potent, peptidomimetic inhibitor of TMPRSS2 developed through the optimization of its precursor, N-0385.[11] It features a ketobenzothiazole warhead that forms a stable covalent bond with the catalytic serine residue of the protease.[12][13] This mechanism of action leads to potent and sustained inhibition of TMPRSS2 activity.

Quantitative Inhibitory Activity

This compound has demonstrated exceptional potency against TMPRSS2 and significant antiviral efficacy against various SARS-CoV-2 variants. The following tables summarize the key quantitative data for this compound and compare it with other notable TMPRSS2 inhibitors.

Table 1: In Vitro Inhibitory Potency of this compound and Precursor N-0385 against TMPRSS2

CompoundIC50 (nM) for TMPRSS2Ki (nM) for TMPRSS2Reference(s)
This compound 0.35Not explicitly stated[14]
N-0385 1.9Not explicitly stated[15]

Table 2: Antiviral Efficacy of this compound against SARS-CoV-2 Variants in Calu-3 Cells

CompoundSARS-CoV-2 VariantEC50 (pM)Reference(s)
This compound EG.5.1300[11][14]
This compound JN.190[11][14]

Table 3: Comparative Inhibitory Potency of Clinically Relevant TMPRSS2 Inhibitors

CompoundIC50 (nM) for TMPRSS2Antiviral EC50 (various assays)Reference(s)
Nafamostat (B1217035) 0.27Potent inhibition observed[16][17][18]
Camostat (B1201512) 6.2Inhibition observed[16][17][19]
Gabexate 130Less potent[20]

Signaling Pathways and Experimental Workflows

TMPRSS2-Mediated Viral Entry Signaling Pathway

The following diagram illustrates the role of TMPRSS2 in the entry of SARS-CoV-2 into a host cell.

TMPRSS2_Viral_Entry SARS_CoV_2 SARS-CoV-2 Spike Spike Protein SARS_CoV_2->Spike 1. Presents ACE2 ACE2 Receptor Spike->ACE2 Fusion Membrane Fusion Spike->Fusion 4. Conformational Change TMPRSS2 TMPRSS2 TMPRSS2->Spike Host_Cell Host Cell Membrane Viral_Entry Viral Genome Entry Fusion->Viral_Entry 5. Facilitates N_0920 This compound N_0920->TMPRSS2 Inhibits

Caption: TMPRSS2-mediated SARS-CoV-2 entry and the point of inhibition by this compound.

Experimental Workflow for Evaluating TMPRSS2 Inhibitors

The evaluation of TMPRSS2 inhibitors typically follows a multi-step process, from initial biochemical screening to cell-based antiviral assays.

Inhibitor_Evaluation_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Screening (Fluorogenic Assay) Start->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Viral Entry Assay (Pseudovirus or Live Virus) Hit_Identification->Cell_Based_Assay Efficacy_Determination Antiviral Efficacy (EC50 Determination) Cell_Based_Assay->Efficacy_Determination Lead_Optimization Lead Optimization Efficacy_Determination->Lead_Optimization

Caption: A typical experimental workflow for the discovery and evaluation of TMPRSS2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TMPRSS2 inhibitors. The following are generalized protocols based on common practices in the field.

TMPRSS2 Enzymatic Inhibition Assay (Fluorogenic)

This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant TMPRSS2.

  • Principle: A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC, is used.[10][21] Cleavage of this substrate by TMPRSS2 releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), leading to an increase in fluorescence that can be measured.

  • Materials:

    • Recombinant human TMPRSS2 protein (e.g., residues 106-492 with an N-terminal His-tag).[21]

    • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).[21]

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.[10][21]

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 384- or 1536-well black plates.

    • Fluorescence plate reader (Excitation: ~340-383 nm, Emission: ~440-455 nm).[4][10]

  • Protocol (384-well format):

    • Dispense test compounds at various concentrations (e.g., 62.5 nL) into the wells of a black plate using an acoustic dispenser.[5]

    • Add the fluorogenic substrate (e.g., 62.5 nL of a stock solution to achieve a final concentration below the Km, typically around 10 µM).[5]

    • Initiate the reaction by adding recombinant TMPRSS2 (e.g., 750 nL to achieve a final concentration that gives a robust signal, such as 1 µM) in assay buffer.[5] The total reaction volume is typically around 25 µL.[5]

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes).[5]

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell-Based SARS-CoV-2 Entry Inhibition Assay

This assay measures the ability of a compound to block viral entry into host cells that depend on TMPRSS2 for infection.

  • Principle: Host cells endogenously expressing or overexpressing TMPRSS2 (e.g., Calu-3 or HEK293T-ACE2/TMPRSS2) are infected with live SARS-CoV-2 or a pseudovirus expressing the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase).[9][22] The reduction in viral replication or reporter gene expression in the presence of the inhibitor reflects its antiviral efficacy.

  • Materials:

    • Host cell line (e.g., Calu-3).[14]

    • Live SARS-CoV-2 virus or pseudotyped viral particles.

    • Cell culture medium and supplements.

    • Test compounds (e.g., this compound).

    • Reagents for quantifying viral infection (e.g., luciferase assay system, reagents for RT-qPCR, or antibodies for immunofluorescence).

  • Protocol:

    • Seed host cells in multi-well plates and grow to an appropriate confluency.[9]

    • Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).[23]

    • Infect the cells with the virus at a known multiplicity of infection (MOI).[13]

    • Incubate for a period sufficient for viral entry and replication (e.g., 20-72 hours).[23][24]

    • Lyse the cells and measure the reporter gene activity (for pseudovirus) or quantify viral RNA or protein levels (for live virus).

    • Calculate the percent inhibition of viral entry for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of host-directed antivirals targeting TMPRSS2. Its picomolar potency against recent SARS-CoV-2 variants highlights the potential of this therapeutic strategy to combat current and future viral threats. The data and protocols presented in this guide offer a foundational resource for the continued research and development of this compound and other TMPRSS2 inhibitors as a critical component of our antiviral armamentarium. The continued optimization of such compounds for improved pharmacokinetic and selectivity profiles will be crucial for their successful clinical translation.[25]

References

N-0920 Antiviral: A Technical Guide to its Structure, Mechanism, and Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Potent Host-Directed Inhibitor of SARS-CoV-2 Entry

N-0920 is a novel, highly potent antiviral agent that has demonstrated significant efficacy against various strains of SARS-CoV-2, the virus responsible for COVID-19. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and antiviral activity of this compound, tailored for researchers, scientists, and drug development professionals. The information presented is primarily derived from the seminal study by Lemieux et al., titled "From N-0385 to this compound: Unveiling a Host-Directed Protease Inhibitor with Picomolar Antiviral Efficacy against Prevalent SARS-CoV-2 Variants" published in the Journal of Medicinal Chemistry.

Chemical Structure and Properties

This compound is a ketobenzothiazole-based peptidomimetic inhibitor. Its complex chemical structure is a key determinant of its high-affinity binding to its molecular target.

IUPAC Name: (2S)-N-((2S)-1-(((2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-2-(methanesulfonamido)pentanediamide[1]

Mechanism of Action: Targeting a Host Protease

Unlike many antiviral drugs that target viral proteins, this compound employs a host-directed mechanism of action. It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a crucial host cell enzyme for the entry of SARS-CoV-2 into human cells.[1][2] TMPRSS2 is responsible for cleaving the viral spike protein, a necessary step for the fusion of the viral and cellular membranes. By inhibiting TMPRSS2, this compound effectively blocks this critical entry pathway.

The development of this compound stemmed from the optimization of a precursor compound, N-0385. A screening of 135 derivatives led to the identification of this compound as a lead candidate with significantly enhanced potency.[1]

G cluster_virus_entry SARS-CoV-2 Entry Pathway SARS_CoV_2 SARS-CoV-2 Virus ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binding TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 Proximity Spike_Protein Spike Protein TMPRSS2->Spike_Protein Cleavage Viral_Fusion Viral-Cellular Membrane Fusion Spike_Protein->Viral_Fusion Activation Cell_Membrane Host Cell Membrane Viral_Entry Viral Entry Viral_Fusion->Viral_Entry N0920 This compound N0920->TMPRSS2 Inhibition

SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Quantitative Antiviral Activity

This compound has demonstrated exceptional potency in preclinical studies. The following tables summarize the key quantitative data regarding its inhibitory and antiviral activities.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueReference
TMPRSS2IC500.35 nM[2]

Table 2: In Cellulo Antiviral Efficacy of this compound against SARS-CoV-2 Variants

Cell LineSARS-CoV-2 VariantAssay TypeValueReference
Calu-3EG.5.1EC50300 pM[1][2]
Calu-3JN.1EC5090 pM[1][2]

Experimental Protocols

The following provides a summary of the key experimental methodologies used in the evaluation of this compound. For complete and detailed protocols, readers are directed to the supplementary information of the primary research article by Lemieux et al.

TMPRSS2 Inhibition Assay

The inhibitory activity of this compound against TMPRSS2 was determined using a biochemical assay. This typically involves incubating the recombinant human TMPRSS2 enzyme with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is measured by monitoring the fluorescence signal, and the IC50 value is calculated from the dose-response curve.

Cell-Based Antiviral Assay

The antiviral efficacy of this compound was assessed in human lung adenocarcinoma epithelial cells (Calu-3), which endogenously express TMPRSS2.

  • Cell Culture: Calu-3 cells were cultured in appropriate media and conditions to ensure optimal growth and viability.

  • Infection: Cells were pre-treated with various concentrations of this compound before being infected with SARS-CoV-2 variants (EG.5.1 or JN.1).

  • Incubation: The infected cells were incubated for a specified period to allow for viral entry and replication.

  • Quantification: The extent of viral infection was quantified by immunofluorescence staining for the viral nucleocapsid protein.

  • Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting the percentage of infection inhibition against the logarithm of the drug concentration.

G cluster_workflow Antiviral Efficacy Workflow A 1. Culture Calu-3 cells B 2. Pre-treat cells with this compound A->B C 3. Infect with SARS-CoV-2 B->C D 4. Incubate C->D E 5. Immunofluorescence staining (Viral Nucleocapsid) D->E F 6. Image acquisition and analysis E->F G 7. Calculate EC50 F->G

Workflow for determining the in cellulo antiviral efficacy of this compound.

Synthesis and Characterization

The complete synthesis and characterization of this compound are detailed in the supporting information of the primary publication by Lemieux et al. The synthesis is described as a multi-step process typical for peptidomimetic compounds. Characterization data would include High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the final compound.

Logical Development from Precursor Compound

The discovery of this compound was a result of a systematic structure-activity relationship (SAR) study starting from the parent compound N-0385. This process involved the synthesis and screening of a large library of derivatives to identify modifications that enhance binding affinity and antiviral potency.

G N0385 Parent Compound (N-0385) Library Screening of 135 Ketobenzothiazole Derivatives N0385->Library Optimization SAR Structure-Activity Relationship (SAR) Analysis Library->SAR N0920 Lead Candidate (this compound) SAR->N0920 Identification

Logical progression from the parent compound N-0385 to the lead candidate this compound.

Conclusion

This compound represents a significant advancement in the development of host-directed antivirals against SARS-CoV-2. Its picomolar efficacy against recent viral variants highlights the potential of targeting host factors like TMPRSS2 as a robust strategy to combat rapidly evolving viruses. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising antiviral compound.

References

N-0920: A Technical Whitepaper on the Discovery and Development of a Picomolar Host-Directed Antiviral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-0920 is a novel, potent, and selective small molecule inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease critical for the entry of SARS-CoV-2 and other respiratory viruses. Developed through the optimization of a previously identified ketobenzothiazole-based peptidomimetic inhibitor, N-0385, this compound has demonstrated exceptional picomolar efficacy in inhibiting the entry of prevalent SARS-CoV-2 variants in cellular assays. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a host-directed antiviral therapeutic.

Introduction: The Rationale for a Host-Directed Antiviral

The emergence of rapidly mutating viruses like SARS-CoV-2 has highlighted the need for antiviral strategies that are less susceptible to viral evolution. Host-directed antivirals, which target cellular factors essential for viral replication, offer a promising approach. TMPRSS2, a serine protease expressed on the surface of respiratory epithelial cells, is a key host factor that facilitates the entry of SARS-CoV-2 by priming the viral spike (S) protein.[1][2] By inhibiting TMPRSS2, it is possible to block viral entry and subsequent replication, regardless of mutations in the viral spike protein. This compound was developed as a potent and selective inhibitor of TMPRSS2 to address this therapeutic need.

Discovery and Optimization

This compound was discovered through a systematic structure-activity relationship (SAR) study of a library of 135 derivatives of the initial lead compound, N-0385, a known TMPRSS2 inhibitor.[2] The optimization process focused on enhancing target affinity, antiviral potency, and selectivity. This effort led to the identification of several promising candidates, with this compound emerging as the most potent inhibitor.

Mechanism of Action

This compound acts as a competitive inhibitor of the TMPRSS2 protease. By binding to the active site of TMPRSS2, this compound prevents the cleavage of the SARS-CoV-2 spike protein at the S1/S2 and S2' sites. This cleavage is an essential step for the fusion of the viral and host cell membranes, which allows the viral genome to enter the host cell. By blocking this critical step, this compound effectively neutralizes the virus's ability to infect host cells.

Signaling Pathway of SARS-CoV-2 Entry via TMPRSS2 and Inhibition by this compound

Caption: SARS-CoV-2 entry is initiated by Spike protein binding to ACE2, followed by TMPRSS2-mediated cleavage, leading to membrane fusion. This compound blocks this process by inhibiting TMPRSS2.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound against TMPRSS2

CompoundTMPRSS2 IC50 (nM)
This compound 0.35 [3]

Table 2: Antiviral Efficacy of this compound against SARS-CoV-2 Variants in Calu-3 Cells

SARS-CoV-2 VariantThis compound EC50 (pM)
EG.5.1 300 [3]
JN.1 90 [3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

TMPRSS2 Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the TMPRSS2 protease.

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well or 1536-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the assay plate, add the test compound and the fluorogenic substrate.

  • Initiate the enzymatic reaction by adding the recombinant TMPRSS2 protein to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 440 nm for AMC-based substrates).

  • Calculate the percent inhibition for each compound concentration relative to a no-enzyme control (100% inhibition) and a DMSO-only control (0% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[1][4]

SARS-CoV-2 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit viral entry into host cells in a BSL-2 setting.

Materials:

  • Lentiviral or VSV-based pseudoviruses expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP).

  • Host cells susceptible to SARS-CoV-2 infection (e.g., Calu-3 or HEK293T cells overexpressing ACE2 and TMPRSS2).

  • Cell culture medium and supplements.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 96-well white or clear-bottom plates.

  • Luminometer or fluorescence microscope.

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate the cells with the diluted test compound for a short period (e.g., 1 hour).

  • Add the SARS-CoV-2 pseudovirus to each well.

  • Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Measure the reporter gene signal (luciferase activity or GFP fluorescence).

  • Calculate the percent inhibition for each compound concentration relative to a no-virus control and a virus-only control.

  • Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.[5][6]

Experimental Workflow for this compound Evaluation

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Lead_Opt Lead Optimization (N-0385 Derivatives) Synthesis This compound Synthesis Lead_Opt->Synthesis Enzyme_Assay TMPRSS2 Enzymatic Assay Synthesis->Enzyme_Assay Cell_Assay SARS-CoV-2 Pseudovirus Entry Assay Synthesis->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 EC50 EC50 Determination Cell_Assay->EC50

Caption: The development workflow for this compound, from lead optimization and synthesis to in vitro evaluation and data analysis.

Preclinical Development Status

As of the latest available information, this compound is in the preclinical stage of development. No Investigational New Drug (IND) application has been filed with the FDA, and no clinical trials have been initiated.[7][8] The current data strongly supports its continued preclinical evaluation, including pharmacokinetic, pharmacodynamic, and toxicology studies in relevant animal models, to assess its potential for clinical development.

Conclusion and Future Directions

This compound is a highly potent, picomolar inhibitor of TMPRSS2 with significant promise as a host-directed antiviral for the treatment of COVID-19 and potentially other respiratory viral infections that rely on TMPRSS2 for entry. Its development through a rigorous optimization process has yielded a compound with exceptional in vitro efficacy. The detailed experimental protocols provided herein offer a foundation for further investigation and validation by the scientific community. Future efforts will focus on comprehensive preclinical studies to evaluate the safety, tolerability, and in vivo efficacy of this compound, with the ultimate goal of advancing this promising candidate to clinical trials.

References

The Core of N-0385: A Technical Guide to a Potent Protease Inhibitor and Its Progeny

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0385 is a peptidomimetic small molecule that has garnered significant attention as a potent inhibitor of Type II Transmembrane Serine Proteases (TTSPs), most notably TMPRSS2.[1][2] Its efficacy in preventing the entry of SARS-CoV-2 into host cells has positioned it as a promising candidate for antiviral therapy.[1][3] This technical guide provides an in-depth exploration of N-0385, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. Furthermore, it elucidates its role as a parent compound for the development of next-generation inhibitors, such as N-0920.

N-0385, also known as Ms-QFR-Kbt, has a molecular formula of C₂₈H₃₆N₈O₆S₂ and a molecular weight of 644.77 g/mol .[4][5] It is a modified tripeptide that acts as an entry inhibitor for a broad range of coronaviruses by blocking the TMPRSS2-mediated cleavage of the viral spike glycoprotein.[1] This document will serve as a comprehensive resource for researchers engaged in the fields of virology, medicinal chemistry, and drug development.

Physicochemical Properties and Structure

The core structure of N-0385 is a peptidomimetic scaffold featuring a ketobenzothiazole "warhead" which is crucial for its inhibitory activity.[1] This reactive group forms a covalent bond with the catalytic serine residue within the active site of target proteases.[1] The compound's IUPAC name is (2S)-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-(methanesulfonamido)pentanediamide.[5]

The development from N-0385 to more potent inhibitors like this compound involved the optimization of this core structure. A screening of 135 derivatives of N-0385 led to the identification of compounds with enhanced target affinity and antiviral potency.[6] this compound, for instance, demonstrates exceptional potency against recent SARS-CoV-2 variants, highlighting the success of this optimization strategy.[6][7]

Mechanism of Action

N-0385 functions as a potent inhibitor of TMPRSS2, a key host protease required for the activation of the SARS-CoV-2 spike protein, which is essential for viral entry into cells.[4][8] By blocking the proteolytic activity of TMPRSS2, N-0385 prevents the cleavage of the spike protein, thereby inhibiting virus-cell membrane fusion.[9]

Beyond its direct antiviral effect, N-0385 is also thought to modulate immune and inflammatory responses.[5] Studies suggest it may regulate the signaling pathways of TLR7, NLRP3, and IL-10, which could mitigate the severe inflammatory symptoms associated with viral infections.[4][5]

G cluster_virus SARS-CoV-2 Entry Virus Virus Spike Protein Spike Protein Virus->Spike Protein has ACE2 ACE2 Spike Protein->ACE2 binds to Cell Membrane Cell Membrane ACE2->Cell Membrane on TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein cleaves N-0385 N-0385 N-0385->TMPRSS2 inhibits

N-0385 inhibits SARS-CoV-2 entry by blocking TMPRSS2.

Quantitative Data

The inhibitory activity of N-0385 has been quantified in various assays. The following tables summarize the key findings.

Inhibitory Activity of N-0385 against Proteases
Protease Kᵢ (nM)
Matriptase1.1 ± 0.2
Hepsin1.5 ± 0.3
DESC12.5 ± 0.5
Furin>10,000
Thrombin>10,000
Cathepsin L>10,000
Data from in vitro protease inhibition assays.[1]
Antiviral Activity of N-0385 against SARS-CoV-2 Variants in Calu-3 Cells
Variant EC₅₀ (nM) - Nucleocapsid Staining EC₅₀ (nM) - dsRNA Staining
Alpha (B.1.1.7)2.12.6
Beta (B.1.351)13.926.5
Gamma (P.1)Not ReportedNot Reported
Delta (B.1.617.2)Not ReportedNot Reported
EC₅₀ values represent the concentration required to inhibit viral infection by 50%.[1]
Inhibitory and Cytotoxic Concentrations of N-0385
Parameter Value
IC₅₀ (TMPRSS2) 1.9 nM[9]
ED₅₀ (SARS-CoV-2 in Calu-3 cells) 2.8 nM[9]
CC₅₀ (Calu-3 cells) >1 mM[1]
IC₅₀ is the half-maximal inhibitory concentration, ED₅₀ is the half-maximal effective dose, and CC₅₀ is the half-maximal cytotoxic concentration.

Experimental Protocols

TMPRSS2 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant TMPRSS2.

Materials:

  • Recombinant human TMPRSS2

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl

  • N-0385 or other test compounds

  • DMSO (for compound dilution)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of N-0385 in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add a solution of recombinant TMPRSS2 (e.g., 1 μM final concentration) to the wells of the 384-well plate.[8]

  • Add the diluted N-0385 or control (DMSO vehicle) to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 10 μM final concentration).[8]

  • Monitor the increase in fluorescence over time (e.g., 60 minutes) using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AMC).[8]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

G Prepare\nN-0385 Dilutions Prepare N-0385 Dilutions Add TMPRSS2\nto Plate Add TMPRSS2 to Plate Prepare\nN-0385 Dilutions->Add TMPRSS2\nto Plate Add N-0385\n& Incubate Add N-0385 & Incubate Add TMPRSS2\nto Plate->Add N-0385\n& Incubate Add Substrate\n& Read Fluorescence Add Substrate & Read Fluorescence Add N-0385\n& Incubate->Add Substrate\n& Read Fluorescence Calculate IC50 Calculate IC50 Add Substrate\n& Read Fluorescence->Calculate IC50

Workflow for the TMPRSS2 biochemical inhibition assay.
Cell-Based SARS-CoV-2 Infection Assay

This assay assesses the ability of N-0385 to prevent viral infection of host cells.

Materials:

  • Calu-3 cells (human lung epithelial cell line) or other susceptible cells

  • SARS-CoV-2 virus stock

  • Cell culture medium and supplements

  • N-0385 or other test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibodies against viral proteins (e.g., nucleocapsid) or dsRNA

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., Hoechst)

  • High-content imaging system

Procedure:

  • Seed Calu-3 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of N-0385 for a specified time (e.g., 3 hours).[1]

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate for a period sufficient for viral entry and replication (e.g., 48 hours).[10]

  • Fix, permeabilize, and stain the cells with primary and secondary antibodies to detect viral antigens, and a nuclear stain.

  • Acquire images using a high-content imaging system.

  • Quantify the number of infected cells based on the fluorescence signal.

  • Calculate the EC₅₀ value by plotting the percentage of infected cells against the concentration of N-0385.

Putative Immunomodulatory Signaling Pathways

N-0385 has been suggested to influence key inflammatory signaling pathways. While the direct molecular interactions are still under investigation, the compound's potential to regulate the NLRP3 inflammasome and TLR7 signaling, possibly through the induction of the anti-inflammatory cytokine IL-10, presents an additional therapeutic benefit.

G cluster_pathway Putative Immunomodulatory Effects of N-0385 Viral PAMPs Viral PAMPs TLR7 TLR7 Viral PAMPs->TLR7 NLRP3 Inflammasome NLRP3 Inflammasome TLR7->NLRP3 Inflammasome primes DAMPs DAMPs DAMPs->NLRP3 Inflammasome activates Pro-IL-1β Pro-IL-1β NLRP3 Inflammasome->Pro-IL-1β cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation N-0385 N-0385 IL-10 IL-10 N-0385->IL-10 may induce IL-10->NLRP3 Inflammasome inhibits

Proposed regulation of inflammatory pathways by N-0385.

Conclusion

N-0385 is a well-characterized and highly potent inhibitor of TMPRSS2 with significant antiviral activity against SARS-CoV-2 and its variants. Its peptidomimetic core has proven to be a successful scaffold for the development of even more potent next-generation inhibitors like this compound. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of N-0385 and related compounds as host-directed antiviral therapeutics. The potential immunomodulatory effects of N-0385 further enhance its therapeutic promise, warranting deeper investigation into its interactions with inflammatory signaling pathways.

References

The Role of N-0920 in SARS-CoV-2 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Host-Directed Antiviral Agent

This technical guide provides a comprehensive overview of the role of N-0920 in SARS-CoV-2 research. It is intended for researchers, scientists, and drug development professionals seeking detailed information on the mechanism of action, quantitative efficacy, and experimental methodologies associated with this promising antiviral candidate. It is crucial to distinguish this compound, a potent inhibitor of the host protease TMPRSS2, from GRL-0920, an inhibitor of the viral main protease (Mpro). This document will focus exclusively on the former.

This compound is a ketobenzothiazole-based peptidomimetic inhibitor that has demonstrated exceptional potency against various SARS-CoV-2 variants by targeting a host cellular factor essential for viral entry. This host-directed mechanism presents a high barrier to the development of viral resistance, making this compound a significant subject of investigation in the ongoing effort to develop effective COVID-19 therapeutics.

Quantitative Data Summary

The antiviral activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data, highlighting its potent inhibitory effects on both the target enzyme and viral entry.

ParameterValueCell Line/SystemSARS-CoV-2 Variant(s)Reference
IC₅₀ (TMPRSS2) 0.35 nMBiochemical AssayN/A[1]
EC₅₀ 300 pMCalu-3 cellsEG.5.1[1][2]
EC₅₀ 90 pMCalu-3 cellsJN.1[1][2]

Signaling Pathway: SARS-CoV-2 Entry and Inhibition by this compound

The entry of SARS-CoV-2 into host cells is a multistep process that can be effectively blocked by this compound. The virus utilizes its spike (S) protein to bind to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. For viral entry into lung epithelial cells, the S protein must be cleaved at the S1/S2 and S2' sites by host proteases. Transmembrane protease, serine 2 (TMPRSS2) is a key protease responsible for this cleavage, which activates the S protein, enabling the fusion of the viral and cellular membranes and subsequent release of the viral genome into the cytoplasm. This compound acts by directly and potently inhibiting the proteolytic activity of TMPRSS2, thereby preventing spike protein priming and blocking viral entry.

SARS_CoV_2_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 2. Priming (Cleavage) Fusion Membrane Fusion & Viral Genome Release TMPRSS2->Fusion 3. Activation N0920 This compound N0920->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry pathway and the inhibitory mechanism of this compound.

Experimental Protocols

The evaluation of this compound's efficacy involves both biochemical and cell-based assays. The following are detailed methodologies for key experiments.

TMPRSS2 Inhibition Biochemical Assay

This assay quantifies the direct inhibitory activity of this compound on the TMPRSS2 enzyme.

  • Principle: The assay measures the cleavage of a fluorogenic peptide substrate by purified, active TMPRSS2. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

  • Materials:

    • Recombinant active human TMPRSS2.

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • This compound (or other test compounds).

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed concentration of active TMPRSS2 to each well of the 384-well plate.

    • Add the serially diluted this compound to the wells containing TMPRSS2 and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AMC).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Antiviral Efficacy Assay in Calu-3 Cells

This cell-based assay determines the effectiveness of this compound in preventing SARS-CoV-2 infection in a relevant human lung epithelial cell line.

  • Principle: Calu-3 cells endogenously express high levels of TMPRSS2 and are a well-established model for SARS-CoV-2 infection via the TMPRSS2-dependent entry pathway. The efficacy of this compound is determined by quantifying the reduction in viral replication, typically by measuring the level of a viral protein, such as the nucleocapsid (N) protein.

  • Materials:

    • Calu-3 cells (human lung adenocarcinoma cell line).

    • Complete cell culture medium (e.g., MEM supplemented with FBS, L-glutamine, and non-essential amino acids).

    • SARS-CoV-2 viral stock (e.g., EG.5.1 or JN.1 variants).

    • This compound (or other test compounds).

    • 96-well cell culture plates.

    • Reagents for immunofluorescence or ELISA to detect viral nucleocapsid protein.

  • Procedure:

    • Seed Calu-3 cells in 96-well plates and grow to confluency.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the diluted this compound for a specified time (e.g., 1 hour) at 37°C.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).

    • Fix the cells and perform immunofluorescence staining using an antibody specific to the SARS-CoV-2 nucleocapsid protein.

    • Alternatively, lyse the cells and quantify the nucleocapsid protein levels using an ELISA-based method.

    • Acquire and analyze the data to determine the percentage of viral inhibition at each this compound concentration.

    • Calculate the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the antiviral efficacy of this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis Cell_Culture 1. Seed Calu-3 Cells in 96-well plates Drug_Dilution 2. Prepare Serial Dilutions of this compound Pre_Treatment 3. Pre-treat Cells with this compound Drug_Dilution->Pre_Treatment Infection 4. Infect Cells with SARS-CoV-2 Pre_Treatment->Infection Incubation 5. Incubate for 24-48h Infection->Incubation Fix_Stain 6. Fix Cells and Stain for Viral Nucleocapsid Incubation->Fix_Stain Quantification 7. Image and Quantify Infection Fix_Stain->Quantification EC50 8. Calculate EC₅₀ Quantification->EC50

Caption: Experimental workflow for determining the antiviral efficacy of this compound.

References

N-0920: A Potent Host-Directed Inhibitor of Viral Entry for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ongoing evolution of SARS-CoV-2 and the emergence of new viral threats underscore the critical need for novel antiviral strategies. N-0920, a derivative of the TMPRSS2 inhibitor N-0385, has emerged as a highly potent, picomolar-level inhibitor of SARS-CoV-2 entry into host cells. By targeting the host transmembrane protease serine 2 (TMPRSS2), this compound disrupts a critical step in the viral fusion process, offering a promising host-directed therapeutic approach that may be less susceptible to viral mutations. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic understanding of this compound's antiviral activity.

Mechanism of Action: Targeting Host-Mediated Viral Entry

This compound is a peptidomimetic inhibitor that specifically targets TMPRSS2, a key host cell surface protease.[1][2] The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. Following this initial binding, the S protein must be proteolytically cleaved at the S1/S2 and S2' sites to expose the fusion peptide, which facilitates the fusion of the viral and host cell membranes.

TMPRSS2 is the primary host protease responsible for this critical S protein priming at the cell surface.[1][2] By potently and selectively inhibiting the enzymatic activity of TMPRSS2, this compound effectively blocks this necessary cleavage event. This prevents the conformational changes in the spike protein required for membrane fusion, thereby halting viral entry at a very early stage of the infection cycle. The host-directed nature of this mechanism presents a significant advantage, as the inhibitor targets a stable host protein rather than a rapidly mutating viral protein.

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

SARS_CoV_2_Entry cluster_virus SARS-CoV-2 Virion cluster_host Host Cell Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 1. Binding Viral_Entry Viral Genome Release into Cytoplasm Spike->Viral_Entry 4. Membrane Fusion TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Recruitment TMPRSS2->Spike 3. S Protein Cleavage (Priming) N0920 This compound N0920->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound on TMPRSS2.

Quantitative Efficacy Data

This compound has demonstrated exceptional potency in preclinical studies. Its inhibitory activity has been quantified through both biochemical and cell-based assays, revealing its superiority over its parent compound, N-0385.[1]

Table 1: In Vitro Inhibitory Activity of this compound against TMPRSS2
CompoundTargetAssay TypeIC50 (nM)Reference
This compound Recombinant TMPRSS2Biochemical0.35[1]
N-0385Recombinant TMPRSS2Biochemical0.67[1]
Table 2: Antiviral Efficacy of this compound in Cell-Based Assays
CompoundCell LineSARS-CoV-2 VariantEC50 (pM)Reference
This compound Calu-3EG.5.1300[1]
This compound Calu-3JN.190[1]

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize the activity of this compound.

Recombinant TMPRSS2 Inhibition Assay

This biochemical assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of TMPRSS2.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TMPRSS2.

Materials:

  • Recombinant Human TMPRSS2 protein

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound (and other test compounds)

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • 384-well or 1536-well black plates

  • Acoustic dispenser (e.g., ECHO)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • A stock solution of this compound is prepared in DMSO and serially diluted to create a concentration gradient.

  • Using an acoustic dispenser, nanoliter volumes of the diluted this compound and the fluorogenic peptide substrate are dispensed into the wells of the microplate.

  • The enzymatic reaction is initiated by the addition of recombinant TMPRSS2 diluted in the assay buffer.

  • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • The fluorescence intensity in each well is measured using a microplate reader (e.g., excitation at 340 nm and emission at 440 nm). The cleavage of the substrate by TMPRSS2 releases a fluorescent molecule, leading to an increase in signal.

  • The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Conceptual Workflow for TMPRSS2 Inhibition Assay

TMPRSS2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Dispensing Dispense Compound and Substrate into Plate Compound_Prep->Dispensing Substrate_Prep Prepare Fluorogenic Substrate Solution Substrate_Prep->Dispensing Enzyme_Prep Prepare Recombinant TMPRSS2 Solution Initiation Add TMPRSS2 to Initiate Reaction Dispensing->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Measurement Measure Fluorescence Intensity Incubation->Measurement Calculation Calculate IC50 Value Measurement->Calculation

References

Foundational Research on N-0920: A Technical Guide to a Picomolar SARS-CoV-2 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on N-0920, a potent, picomolar inhibitor of the human transmembrane protease serine 2 (TMPRSS2). This compound represents a significant advancement in the development of host-directed therapeutics against SARS-CoV-2 and other respiratory viruses that rely on TMPRSS2 for cellular entry. Developed through the optimization of the parent compound N-0385, this compound demonstrates exceptional antiviral efficacy against prevalent SARS-CoV-2 variants. This document details the core pharmacology, experimental methodologies, and key data from the seminal research published in the Journal of Medicinal Chemistry in 2025 by Lemieux G, et al.

Core Pharmacological Data

This compound is a peptidomimetic inhibitor designed to target the catalytic site of TMPRSS2, a crucial host protease for the proteolytic activation of the SARS-CoV-2 spike protein, which is a necessary step for viral entry into host cells. The inhibitory activity and antiviral efficacy of this compound and its precursors have been quantified through rigorous in vitro assays.

CompoundTMPRSS2 IC50 (nM)Antiviral EC50 (pM) - SARS-CoV-2 EG.5.1Antiviral EC50 (pM) - SARS-CoV-2 JN.1
This compound 0.35 300 90
N-0385 (parent)>10--
N-0695Low nM--
Note: IC50 and EC50 values are key measures of a drug's potency. IC50 represents the concentration of an inhibitor required to block 50% of the target enzyme's activity. EC50 is the concentration required to obtain 50% of the maximum antiviral effect.

Signaling Pathway of TMPRSS2-Mediated SARS-CoV-2 Entry and Inhibition by this compound

The entry of SARS-CoV-2 into host cells is a multi-step process. The viral spike (S) protein first binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. Subsequently, the S protein must be cleaved at two sites (S1/S2 and S2') to enable the fusion of the viral and cellular membranes. In airway epithelial cells, this cleavage is primarily mediated by TMPRSS2. This compound acts by directly inhibiting the proteolytic activity of TMPRSS2, thereby preventing spike protein processing and blocking viral entry.

SARS_CoV_2_Entry_Inhibition Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Fusion Fusion Spike->Fusion 4. Membrane Fusion & Viral Entry TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming Recruitment TMPRSS2->Spike 3. Cleavage of Spike Protein N0920 This compound N0920->TMPRSS2 Inhibits

Caption: TMPRSS2-mediated SARS-CoV-2 entry and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research on this compound.

TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant human TMPRSS2.

Materials:

  • Recombinant human TMPRSS2 (catalytic domain)

  • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

  • Test compounds (this compound and derivatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate wells, add 5 µL of the assay buffer.

  • Add 50 nL of the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Add 2.5 µL of the fluorogenic substrate solution (final concentration, 10 µM).

  • Initiate the reaction by adding 2.5 µL of the recombinant TMPRSS2 enzyme solution (final concentration, 5 nM).

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Antiviral Activity Assay in Calu-3 Cells

This cell-based assay determines the efficacy of this compound in preventing SARS-CoV-2 infection in a human lung epithelial cell line that endogenously expresses TMPRSS2.

Materials:

  • Calu-3 cells (human lung adenocarcinoma cell line)

  • SARS-CoV-2 variants (e.g., EG.5.1, JN.1)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or immunofluorescence for viral protein expression)

Procedure:

  • Seed Calu-3 cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

  • Pre-treat the cells with the diluted this compound or vehicle control for 1 hour at 37°C.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • Remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.

  • Incubate the infected cells for 48 hours at 37°C.

  • Quantify the extent of viral replication. For RT-qPCR, extract total RNA and measure the level of a specific viral gene (e.g., N gene). For immunofluorescence, fix and permeabilize the cells, stain for a viral antigen (e.g., Spike or Nucleocapsid protein), and image.

  • Determine the EC50 values by plotting the dose-response curve of viral inhibition.

Experimental Workflow for this compound Development

The discovery of this compound involved a systematic screening and optimization process starting from the lead compound N-0385. A library of 135 derivatives was synthesized and evaluated to establish a structure-activity relationship (SAR).

N0920_Development_Workflow start Lead Compound N-0385 synthesis Synthesis of 135 Derivatives start->synthesis screening High-Throughput Screening synthesis->screening assay1 TMPRSS2 Enzymatic Inhibition Assay screening->assay1 assay2 Antiviral Activity Assay (Calu-3 cells) screening->assay2 sar Structure-Activity Relationship (SAR) Analysis assay1->sar assay2->sar optimization Lead Optimization sar->optimization n0920 Identification of This compound optimization->n0920

Caption: Workflow for the development of this compound from the parent compound N-0385.

This guide summarizes the pivotal foundational research on this compound, providing researchers and drug development professionals with the core data and methodologies. The exceptional potency and host-directed mechanism of action of this compound position it as a promising candidate for further preclinical and clinical development as a broad-spectrum antiviral agent. For a complete dataset of the 135 screened derivatives and further experimental details, readers are encouraged to consult the full publication by Lemieux G, et al. in the Journal of Medicinal Chemistry, 2025, and its accompanying supplementary information.

N-0920: A Picomolar Host-Directed Antiviral Targeting TMPRSS2 for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of rapidly evolving viral pathogens, such as SARS-CoV-2, necessitates the development of novel antiviral strategies that are less susceptible to viral mutations. Host-directed antiviral (HDA) therapies, which target host cellular factors essential for viral replication, represent a promising approach. This technical guide provides a comprehensive overview of N-0920, a potent peptidomimetic inhibitor of the host protease TMPRSS2. This compound demonstrates exceptional picomolar efficacy in inhibiting the entry of SARS-CoV-2 variants, positioning it as a strong candidate for further preclinical and clinical development. This document details the mechanism of action of this compound, presents its quantitative antiviral efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Introduction to Host-Directed Antiviral Therapy

Host-directed antiviral (HDA) therapy is an innovative therapeutic strategy that aims to inhibit viral infections by targeting host cellular factors that are essential for the viral life cycle.[1] Unlike traditional direct-acting antivirals (DAAs) that target viral components, HDAs modulate host proteins, pathways, or cellular environments to render them non-conducive for viral replication. This approach offers several potential advantages, including a higher barrier to the development of viral resistance, as host proteins are not subject to the high mutation rates observed in many viruses. Furthermore, a single HDA could potentially have broad-spectrum activity against multiple viruses that rely on the same host factor. Key host processes targeted by HDAs include viral entry, replication, assembly, and egress. For enveloped viruses like SARS-CoV-2, host proteases that are critical for the processing of viral surface proteins and enabling membrane fusion are particularly attractive targets.

This compound: A Potent Inhibitor of the Host Protease TMPRSS2

This compound is a novel, highly potent, and selective small-molecule inhibitor of the human transmembrane protease, serine 2 (TMPRSS2).[2][3] TMPRSS2 is a key host factor that facilitates the entry of several respiratory viruses, including influenza viruses and coronaviruses.[4][5] In the context of SARS-CoV-2, TMPRSS2 is responsible for cleaving the viral spike (S) protein, a process that is essential for activating the S protein for membrane fusion and subsequent entry of the viral genome into the host cell.[6] By inhibiting the proteolytic activity of TMPRSS2, this compound effectively blocks this critical step in the viral life cycle, thereby preventing infection of host cells.[2][3]

Mechanism of Action

The antiviral activity of this compound is derived from its function as a competitive inhibitor of TMPRSS2. It is a peptidomimetic compound designed to fit into the active site of the protease, preventing the binding and cleavage of its natural substrate, the SARS-CoV-2 spike protein. This inhibition of spike protein processing prevents the conformational changes required for the fusion of the viral and host cell membranes, thus halting viral entry at a very early stage.

Figure 1: Mechanism of this compound Inhibition of SARS-CoV-2 Entry.

Quantitative Efficacy of this compound

This compound has demonstrated exceptional potency against various SARS-CoV-2 variants in cell-based assays. Its efficacy is highlighted by its picomolar to low nanomolar half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50). The following table summarizes the key quantitative data for this compound.

Compound Assay Type Target Cell Line SARS-CoV-2 Variant IC50 / EC50 Reference
This compoundEnzymatic InhibitionTMPRSS2--IC50: 0.35 nM[2]
This compoundViral Entry InhibitionSARS-CoV-2Calu-3EG.5.1EC50: 300 pM[2][3]
This compoundViral Entry InhibitionSARS-CoV-2Calu-3JN.1EC50: 90 pM[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound. These protocols are based on the methods described in the primary literature.

Recombinant TMPRSS2 Inhibition Assay

This assay biochemically quantifies the inhibitory potential of this compound against purified TMPRSS2 protease.

  • Reagents and Materials:

    • Recombinant human TMPRSS2

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

    • This compound (or other test compounds) serially diluted in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 20 µL of recombinant TMPRSS2 (final concentration ~1 nM) in assay buffer to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM) to each well.

    • Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

SARS-CoV-2 Pseudovirus Entry Assay

This assay assesses the ability of this compound to inhibit viral entry in a safe, non-replicative system.

  • Reagents and Materials:

    • HEK293T cells

    • Calu-3 cells

    • Lentiviral or VSV-based pseudotyping system expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., Luciferase or GFP)

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (or other test compounds) serially diluted in DMSO

    • 96-well white or clear-bottom microplates

    • Luciferase assay reagent or fluorescence microscope

  • Procedure:

    • Seed Calu-3 cells in a 96-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with serially diluted this compound for 1 hour at 37°C.

    • Infect the cells with SARS-CoV-2 pseudovirus.

    • Incubate for 48-72 hours at 37°C.

    • For luciferase-based systems, lyse the cells and measure luciferase activity using a luminometer.

    • For GFP-based systems, count the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

    • Calculate the percent inhibition of viral entry for each concentration of this compound relative to the DMSO control.

    • Determine the EC50 value by fitting the dose-response curve.

Authentic SARS-CoV-2 Infection Assay

This assay evaluates the efficacy of this compound against live, replication-competent SARS-CoV-2 in a BSL-3 facility.

  • Reagents and Materials:

    • Calu-3 cells

    • Authentic SARS-CoV-2 virus stock (e.g., WA1/2020 or other variants)

    • MEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

    • This compound (or other test compounds) serially diluted in DMSO

    • 96-well plates

    • Reagents for qRT-PCR (primers, probes, master mix) or immunofluorescence staining (antibodies against viral proteins)

  • Procedure:

    • Seed Calu-3 cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with serially diluted this compound for 1 hour at 37°C.

    • Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

    • Incubate for 24-48 hours at 37°C.

    • Quantify viral replication by either:

      • qRT-PCR: Extract RNA from the cell lysate or supernatant and perform qRT-PCR to quantify viral RNA levels.

      • Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., Nucleocapsid protein). Image and quantify the number of infected cells.

    • Calculate the percent inhibition of viral replication for each concentration of this compound.

    • Determine the EC50 value from the dose-response curve.

Experimental and Logical Workflow

The development and evaluation of this compound follows a logical progression from biochemical characterization to cell-based antiviral testing.

cluster_dev Compound Development & Initial Screening cluster_invitro In Vitro Antiviral Evaluation cluster_analysis Data Analysis & Candidate Selection A Peptidomimetic Library Synthesis B Biochemical Screening: TMPRSS2 Inhibition Assay A->B Screening C Pseudovirus Entry Assay (EC50 Determination) B->C Hit Compounds D Authentic Virus Infection Assay (EC50 Determination in BSL-3) C->D Confirmation E Cytotoxicity Assay (CC50 Determination) D->E Safety Profiling G Selectivity Index (SI) Calculation (SI = CC50 / EC50) F IC50/EC50 Calculation F->G H Lead Candidate Selection: This compound G->H

Figure 2: Experimental Workflow for the Evaluation of this compound.

Conclusion and Future Directions

This compound is a highly promising host-directed antiviral candidate with exceptional picomolar potency against SARS-CoV-2. Its mechanism of action, targeting the host protease TMPRSS2, offers a high barrier to viral resistance, a critical advantage in the face of rapidly mutating RNA viruses. The data presented in this guide underscore the potential of this compound as a therapeutic agent. Further preclinical studies, including pharmacokinetic and in vivo efficacy studies in relevant animal models, are warranted to advance this compound towards clinical development. The exploration of its efficacy against other respiratory viruses that utilize TMPRSS2 for entry could also broaden its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for N-0920 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0920 is a potent and selective inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease essential for the proteolytic priming of the SARS-CoV-2 spike protein.[1][2][3] This priming step is critical for the fusion of the viral and host cell membranes, enabling viral entry. By inhibiting TMPRSS2, this compound effectively blocks this crucial step in the viral lifecycle, demonstrating picomolar efficacy in preventing the entry of SARS-CoV-2 variants into host cells.[1][2][3] These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound.

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

The entry of SARS-CoV-2 into host cells is a multi-step process. The viral spike (S) protein first binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[4][5] Subsequently, the S protein must be cleaved at two sites, S1/S2 and S2', by host proteases to expose the fusion peptide and facilitate membrane fusion.[4] In cells such as the human lung epithelial cell line Calu-3, this cleavage is predominantly mediated by TMPRSS2 at the cell surface.[6][7][8][9] this compound acts by directly inhibiting the enzymatic activity of TMPRSS2, thereby preventing spike protein cleavage and subsequent viral entry.[1][4][10]

SARS_CoV_2_Entry_Inhibition cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 Viral Entry Viral Entry Spike Protein->Viral Entry 3. Membrane Fusion TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein Cell Membrane This compound This compound This compound->TMPRSS2

Caption: SARS-CoV-2 entry pathway and this compound inhibition.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro TMPRSS2 Inhibition

CompoundIC₅₀ (nM)Assay Type
This compound0.35Fluorogenic Peptide Substrate

Data sourced from MedchemExpress.[1]

Table 2: Antiviral Activity in Calu-3 Cells

CompoundEC₅₀ (pM) - EG.5.1EC₅₀ (pM) - JN.1Assay Type
This compound30090SARS-CoV-2 Pseudovirus Entry

Data sourced from Lemieux G, et al. J Med Chem. 2025.[2][3]

Experimental Protocols

1. In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human TMPRSS2 using a fluorogenic peptide substrate.

Workflow Diagram:

TMPRSS2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - this compound dilutions - TMPRSS2 enzyme - Fluorogenic substrate Dispense Dispense this compound and TMPRSS2 into 1536-well plate Reagents->Dispense Incubate1 Incubate at RT Dispense->Incubate1 Add_Substrate Add Fluorogenic Substrate (Boc-Gln-Ala-Arg-AMC) Incubate1->Add_Substrate Incubate2 Incubate at RT for 1h Add_Substrate->Incubate2 Read_Fluorescence Read Fluorescence (Ex: 340 nm, Em: 440 nm) Incubate2->Read_Fluorescence Calculate_IC50 Calculate IC₅₀ Read_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro TMPRSS2 inhibition assay.

Materials:

  • Recombinant Human TMPRSS2 (e.g., Creative BioMart, cat.# TMPRSS2-1856H)

  • Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (e.g., Bachem, cat.# I-1550)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

  • This compound (dissolved in DMSO)

  • 1536-well black plates

  • Acoustic liquid handler (e.g., ECHO 655)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense 20 nL of the this compound dilutions or DMSO (vehicle control) into the wells of a 1536-well black plate.[4][10][11]

  • Enzyme Addition: Dilute the recombinant TMPRSS2 in assay buffer. Dispense 150 nL of the diluted TMPRSS2 solution into each well.[4]

  • Incubation: Incubate the plate at room temperature.

  • Substrate Addition: Add 20 nL of the Boc-Gln-Ala-Arg-AMC substrate to each well to initiate the enzymatic reaction.[4][10][11] The final reaction volume should be approximately 5 µL.[4][10][11]

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[4][10]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[4][10]

  • Data Analysis:

    • Normalize the data using wells with no enzyme (0% activity) and wells with DMSO vehicle (100% activity).

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]

2. SARS-CoV-2 Pseudovirus Entry Assay

This cell-based assay measures the ability of this compound to inhibit the entry of SARS-CoV-2 spike-pseudotyped viral particles into human lung epithelial cells (Calu-3).

Workflow Diagram:

Pseudovirus_Entry_Workflow cluster_prep Preparation cluster_infection Infection cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Calu-3 cells in 96-well plates Pre-treatment Pre-treat cells with this compound Cell_Seeding->Pre-treatment Compound_Prep Prepare this compound dilutions Compound_Prep->Pre-treatment Add_Pseudovirus Add SARS-CoV-2 pseudovirus Pre-treatment->Add_Pseudovirus Incubate Incubate for 48-72h Add_Pseudovirus->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Read_Luminescence Read Luminescence Lyse_Cells->Read_Luminescence Calculate_EC50 Calculate EC₅₀ Read_Luminescence->Calculate_EC50

Caption: Workflow for the SARS-CoV-2 pseudovirus entry assay.

Materials:

  • Calu-3 human lung epithelial cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., luciferase or GFP)

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (if using luciferase reporter)

  • Luminometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed Calu-3 cells into 96-well plates at a density that will result in approximately 80-90% confluency at the time of infection.[6] Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the cells with this compound for 1 hour at 37°C.

  • Pseudovirus Infection: Add the SARS-CoV-2 pseudovirus to each well. The amount of virus should be optimized to give a robust signal in the absence of inhibitor.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[12]

  • Quantification of Viral Entry:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • For GFP reporter: Count the number of GFP-positive cells using a fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Normalize the reporter signal to the vehicle-treated control wells (100% entry).

    • Plot the percentage of viral entry against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

3. Cell Viability Assay (e.g., MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Procedure:

  • Cell Seeding: Seed Calu-3 cells in a 96-well plate as described for the pseudovirus entry assay.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A CC₅₀ (50% cytotoxic concentration) value can be determined if significant toxicity is observed.

References

Application Notes and Protocols for N-0920 in in cellulo Viral Entry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens, such as SARS-CoV-2, necessitates the development of potent antiviral therapeutics. One promising strategy is the inhibition of host factors essential for viral entry, which can offer broad-spectrum activity and a higher barrier to viral resistance. N-0920 is a novel, highly potent small molecule inhibitor of the host protease TMPRSS2 (Transmembrane Protease, Serine 2), a critical enzyme for the entry of SARS-CoV-2 and other respiratory viruses into host cells.[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and a detailed protocol for its evaluation in a cell-based viral entry assay.

Mechanism of Action: Inhibition of TMPRSS2-Mediated Viral Entry

This compound is a host-directed protease inhibitor that demonstrates picomolar efficacy against SARS-CoV-2 variants.[1] Its mechanism of action centers on the potent and selective inhibition of TMPRSS2, a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract.

The entry of SARS-CoV-2 into host cells is a multi-step process:

  • Binding: The viral spike (S) protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.

  • Priming: For viral entry at the plasma membrane, the S protein must be cleaved at two sites, S1/S2 and S2', by host proteases. TMPRSS2 is a key protease responsible for this cleavage.

  • Fusion: Cleavage of the S protein exposes the fusion peptide, which facilitates the fusion of the viral and host cell membranes, allowing the viral genome to enter the cytoplasm.

This compound directly inhibits the proteolytic activity of TMPRSS2, thereby preventing the cleavage and activation of the SARS-CoV-2 spike protein. This blockade of a crucial host-dependent step effectively inhibits viral entry and subsequent replication.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro efficacy of this compound against different SARS-CoV-2 variants in Calu-3 cells, a human lung epithelial cell line that endogenously expresses TMPRSS2.

CompoundVirus VariantCell LineEC50 (pM)Reference
This compoundSARS-CoV-2 EG.5.1Calu-3300[1]
This compoundSARS-CoV-2 JN.1Calu-390[1]

Signaling Pathway: TMPRSS2-Mediated SARS-CoV-2 Entry

SARS_CoV_2_Entry cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibition Inhibition by this compound Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein (S1/S2) Membrane Spike->Membrane 3. Conformational Change & Fusion Peptide Exposure TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. S1/S2 & S2' Cleavage Cytoplasm Cytoplasm Membrane->Cytoplasm 4. Membrane Fusion & Viral RNA Release N0920 This compound N0920->TMPRSS2 Inhibits

Caption: TMPRSS2-mediated SARS-CoV-2 entry and inhibition by this compound.

Experimental Protocols

Disclaimer: The following is a representative, detailed protocol for a SARS-CoV-2 pseudovirus entry assay in Calu-3 cells based on established methodologies. The specific protocol used for the initial characterization of this compound has not been made publicly available in its entirety. This protocol is intended to serve as a guide for researchers to establish a similar assay for evaluating viral entry inhibitors.

Objective:

To quantify the inhibitory effect of this compound on SARS-CoV-2 spike-mediated viral entry into Calu-3 cells using a luciferase-based pseudovirus assay.

Materials:
  • Cells and Viruses:

    • Calu-3 cells (ATCC HTB-55)

    • HEK293T cells (ATCC CRL-3216)

    • Lentiviral or VSV-based pseudovirus particles expressing the SARS-CoV-2 Spike protein and a luciferase reporter gene.

  • Reagents:

    • This compound (synthesized or commercially procured)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Luciferase assay reagent

    • DMSO (for compound dilution)

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer

    • CO2 incubator (37°C, 5% CO2)

    • Biosafety cabinet (BSL-2)

Protocol:
  • Cell Culture and Seeding:

    • Maintain Calu-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

    • The day before the assay, seed Calu-3 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell adherence and formation of a monolayer.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in complete growth medium. A typical concentration range for an initial experiment could be from 1 µM down to 1 pM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., a known TMPRSS2 inhibitor like Camostat mesylate).

    • Carefully remove the medium from the seeded Calu-3 cells and add 50 µL of the diluted this compound or control solutions to the appropriate wells.

    • Incubate the plates for 1-2 hours at 37°C.

  • Pseudovirus Infection:

    • Thaw the SARS-CoV-2 spike pseudovirus stock on ice.

    • Dilute the pseudovirus in complete growth medium to a concentration that yields a robust luciferase signal (this should be optimized beforehand).

    • Add 50 µL of the diluted pseudovirus to each well, resulting in a final volume of 100 µL.

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well (typically 100 µL).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from uninfected cells).

    • Normalize the data by setting the luminescence of the vehicle-treated, infected cells to 100%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Experimental Workflow

Experimental_Workflow start Start seed_cells 1. Seed Calu-3 cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compounds 2. Prepare serial dilutions of this compound incubate_overnight->prepare_compounds treat_cells 3. Treat cells with this compound (1-2h) prepare_compounds->treat_cells add_pseudovirus 4. Add SARS-CoV-2 pseudovirus treat_cells->add_pseudovirus incubate_infection Incubate for 48-72h (37°C, 5% CO2) add_pseudovirus->incubate_infection luciferase_assay 5. Perform luciferase assay incubate_infection->luciferase_assay read_luminescence 6. Read luminescence with a plate reader luciferase_assay->read_luminescence analyze_data 7. Analyze data and calculate EC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for in cellulo viral entry assay with this compound.

Conclusion

This compound is a promising host-directed antiviral candidate with picomolar potency against SARS-CoV-2 variants. Its mechanism of action, the inhibition of the host protease TMPRSS2, makes it an attractive therapeutic agent that is less likely to be affected by viral mutations in the spike protein. The provided application notes and representative protocol offer a framework for researchers to further investigate the antiviral properties of this compound and other potential viral entry inhibitors in a relevant cell-based model.

References

Application Notes and Protocols: N-0920 for Viral Entry Inhibition in Calu-3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0920 is a potent, host-directed protease inhibitor with significant antiviral activity. It specifically targets Transmembrane Protease, Serine 2 (TMPRSS2), a crucial host cell enzyme for the entry of various respiratory viruses, including SARS-CoV-2 and its variants. The Calu-3 cell line, derived from human lung adenocarcinoma, is a widely used in vitro model for the human airway epithelium. These cells endogenously express TMPRSS2, making them an ideal platform for studying viral entry mechanisms and the efficacy of inhibitors like this compound.

These application notes provide detailed protocols for utilizing this compound in Calu-3 cell culture to investigate its antiviral properties. The information is intended to guide researchers in the fields of virology, drug discovery, and respiratory diseases.

Data Presentation

The following table summarizes the reported potency of this compound in inhibiting TMPRSS2 and preventing SARS-CoV-2 variant entry in Calu-3 cells.

Target Inhibitor Metric Value Cell Line Reference
TMPRSS2This compoundIC₅₀0.35 nM-[1]
SARS-CoV-2 EG.5.1 Variant EntryThis compoundEC₅₀300 pMCalu-3[1][2]
SARS-CoV-2 JN.1 Variant EntryThis compoundEC₅₀90 pMCalu-3[1][2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Viral Entry and Inhibition by this compound

cluster_virus SARS-CoV-2 Virion cluster_cell Calu-3 Host Cell cluster_inhibitor Inhibitor Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Viral_Entry Viral Genome Entry Spike->Viral_Entry 4. Fusion & Entry TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming TMPRSS2->Spike 3. Cleavage N0920 This compound N0920->TMPRSS2 Inhibition

Caption: Mechanism of SARS-CoV-2 entry into Calu-3 cells and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

cluster_culture Cell Culture cluster_treatment Treatment & Infection cluster_analysis Analysis start Seed Calu-3 cells in 96-well plates culture Culture to confluence start->culture treat Pre-treat with This compound dilutions culture->treat infect Infect with SARS-CoV-2 treat->infect incubate Incubate for 48-72 hours infect->incubate quantify Quantify viral load (e.g., RT-qPCR, Plaque Assay) incubate->quantify end Determine EC₅₀ quantify->end

Caption: Workflow for evaluating the antiviral efficacy of this compound in Calu-3 cells.

Experimental Protocols

Calu-3 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the Calu-3 cell line to ensure optimal health and suitability for experimentation.

Materials:

  • Calu-3 cell line (ATCC® HTB-55™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryovial of Calu-3 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a 5% CO₂ humidified incubator.

    • Change the medium every 2-3 days.

    • Observe the cells under a microscope to monitor confluency.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

Antiviral Efficacy Assay

This protocol details the steps to determine the half-maximal effective concentration (EC₅₀) of this compound against a virus (e.g., SARS-CoV-2) in Calu-3 cells.

Materials:

  • Calu-3 cells cultured in 96-well plates

  • This compound compound

  • Virus stock of known titer (e.g., SARS-CoV-2)

  • Infection medium (e.g., EMEM with 2% FBS)

  • Reagents for quantifying viral load (e.g., RNA extraction kit and RT-qPCR reagents, or reagents for plaque assay)

  • Appropriate personal protective equipment (PPE) and biosafety cabinet (BSL-3 for SARS-CoV-2)

Procedure:

  • Cell Seeding:

    • Seed Calu-3 cells into a 96-well plate at a density of 2 x 10⁴ to 4 x 10⁴ cells per well.

    • Incubate for 24-48 hours to allow for cell adherence and formation of a monolayer.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in infection medium. A typical starting concentration might be 1 µM, with 10-fold serial dilutions.

    • Remove the culture medium from the 96-well plate and add the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO or the solvent used for this compound).

    • Incubate the plate for 1-2 hours at 37°C.

  • Viral Infection:

    • Following pre-treatment, add the virus to each well at a pre-determined multiplicity of infection (MOI), for example, 0.01.

    • Include a "no virus" control to assess any cytotoxicity of the compound.

  • Incubation:

    • Incubate the infected plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Load:

    • RT-qPCR:

      • At the end of the incubation period, lyse the cells and extract viral RNA from the cell supernatant or cell lysate.

      • Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of viral RNA.

    • Plaque Assay:

      • Collect the supernatant and perform a plaque assay on a suitable cell line (e.g., Vero E6) to determine the viral titer.

  • Data Analysis:

    • Normalize the viral load in the this compound-treated wells to the vehicle control.

    • Plot the percentage of viral inhibition against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Calu-3 cells cultured in a 96-well plate

  • This compound compound

  • Cell viability assay kit (e.g., MTT, MTS, or a kit based on ATP content like CellTiter-Glo®)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the Antiviral Efficacy Assay protocol to seed and treat the cells with the same concentrations of this compound.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Cell Viability Measurement:

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

    • The selectivity index (SI = CC₅₀ / EC₅₀) can be calculated to determine the therapeutic window of the compound. A higher SI value is desirable.

References

Application Notes and Protocols for N-0920: Determination of IC50 and EC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of N-0920, a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). The IC50 value represents the concentration of this compound required to inhibit 50% of TMPRSS2 enzymatic activity, while the EC50 value indicates the concentration needed to inhibit 50% of SARS-CoV-2 viral entry into host cells.

Summary of Quantitative Data

ParameterTarget/ProcessValueCell Line (for EC50)
IC50 TMPRSS2 Enzyme Activity0.35 nM[1]N/A
EC50 SARS-CoV-2 EG.5.1 Variant Entry300 pM[1]Calu-3
EC50 SARS-CoV-2 JN.1 Variant Entry90 pM[1]Calu-3

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Viral Entry Signaling Pathway via TMPRSS2 SARS_CoV_2 SARS-CoV-2 Virion ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binding TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 Spike Spike Protein TMPRSS2->Spike Cleavage Cleaved_Spike Cleaved Spike Protein Membrane_Fusion Membrane Fusion Cleaved_Spike->Membrane_Fusion Viral_Entry Viral RNA Entry Membrane_Fusion->Viral_Entry N_0920 This compound N_0920->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry is initiated by spike protein binding to the ACE2 receptor and subsequent cleavage by TMPRSS2, which is inhibited by this compound.

IC50_Workflow IC50 Determination Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant TMPRSS2 - Fluorogenic Substrate - this compound Serial Dilutions - Assay Buffer Incubate Incubate TMPRSS2 with This compound dilutions Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure Plot Plot % Inhibition vs. [this compound] Measure->Plot Calculate Calculate IC50 using Non-linear Regression Plot->Calculate EC50_Workflow EC50 Determination Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Calu-3 cells in 96-well plates Treat_Cells Pre-treat cells with This compound dilutions Cell_Culture->Treat_Cells Prepare_Virus Prepare SARS-CoV-2 Pseudotyped Virus (e.g., expressing luciferase) Infect_Cells Infect cells with Pseudotyped Virus Prepare_Virus->Infect_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Treat_Cells->Infect_Cells Incubate_Cells Incubate for 48-72 hours Infect_Cells->Incubate_Cells Lyse_Cells Lyse cells and add Luciferase Substrate Incubate_Cells->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Plot_Data Plot % Inhibition vs. [this compound] Measure_Luminescence->Plot_Data Calculate_EC50 Calculate EC50 using Non-linear Regression Plot_Data->Calculate_EC50

References

Application Notes and Protocols: Pharmacokinetic Studies of N-0920 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0920 is a peptidomimetic inhibitor targeting the host protease Transmembrane Serine Protease 2 (TMPRSS2). This protease is crucial for the entry of various respiratory viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), into host cells. By inhibiting TMPRSS2, this compound effectively blocks a critical step in the viral lifecycle, demonstrating potent antiviral activity. Preclinical evaluation of such antiviral candidates necessitates a thorough understanding of their pharmacokinetic (PK) properties to inform dosing, efficacy, and safety assessments. This document provides a summary of the pharmacokinetic profile of this compound in mice and detailed protocols for conducting similar studies.

Mechanism of Action: Inhibition of Viral Entry

SARS-CoV-2 entry into host cells is a multi-step process. The viral spike (S) protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface[1]. Following receptor binding, the S protein must be cleaved at two sites (S1/S2 and S2') to activate it for membrane fusion[1][2]. TMPRSS2, a protease expressed on the surface of host cells, performs this critical cleavage[3][4]. This activation allows for the fusion of the viral and host cell membranes, leading to the release of the viral genome into the cytoplasm and subsequent infection[1]. This compound acts by directly inhibiting the proteolytic activity of TMPRSS2, thereby preventing spike protein activation and blocking viral entry[2].

cluster_0 Host Cell cluster_1 SARS-CoV-2 Virion ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming Spike Spike Protein TMPRSS2->Spike 3. Cleavage Fusion Membrane Fusion & Viral Genome Release Spike->ACE2 1. Binding Spike->Fusion 4. Activation N0920 This compound N0920->TMPRSS2 Inhibition

Figure 1. this compound inhibits SARS-CoV-2 entry by blocking TMPRSS2-mediated spike protein cleavage.

Pharmacokinetic Data of this compound in Mice

Pharmacokinetic studies were conducted in C57BL/6J mice to determine the profile of this compound following intravenous (IV) and intranasal (IN) administration. Plasma concentrations were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The key pharmacokinetic parameters are summarized in the table below.

ParameterIntravenous (IV)Intranasal (IN)
Half-life (t½) 4.79 h1.8 h
Max Concentration (Cmax) -182 ng/mL
Time to Cmax (Tmax) -15 min
Bioavailability (F%) -10.9%
Data derived from studies in C57BL/6J mice. Plasma samples were collected at eight time points over a 24-hour period.

The data indicate that this compound has a favorable stability profile. Following intranasal administration, it achieves a rapid maximum concentration, although systemic exposure is limited, which may indicate constrained systemic absorption. No signs of apparent toxicity were observed in the treated mice.

Experimental Protocols

The following protocols outline the procedures for conducting in vivo pharmacokinetic studies of this compound in a mouse model.

A 1. Animal Acclimation & Preparation B 2. This compound Administration (IV or IN) A->B C 3. Serial Blood Sampling (0-24h) B->C D 4. Plasma Processing (Centrifugation) C->D E 5. Sample Preparation (Protein Precipitation/ Liquid-Liquid Extraction) D->E F 6. LC-MS/MS Analysis (Quantification) E->F G 7. Pharmacokinetic Analysis (Non-compartmental) F->G

Figure 2. General workflow for a murine pharmacokinetic study.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol describes the in vivo phase of the pharmacokinetic study, from animal handling to sample collection.

1. Animals

  • Species: Mouse (Mus musculus), C57BL/6J strain.

  • Age: 8-12 weeks.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide standard diet and water ad libitum. Acclimate mice to handling for at least one week prior to the study[5][6].

2. This compound Formulation and Dosing

  • Formulation: Prepare this compound in a sterile vehicle suitable for the intended route of administration (e.g., saline or PBS for IV, a specific buffer for IN). The final formulation should be sterile-filtered.

  • Dose Calculation: Calculate the injection volume for each mouse based on its body weight and the target dose (e.g., in mg/kg)[6].

  • Administration Routes:

    • Intravenous (IV) Injection: Administer as a bolus via the lateral tail vein. The maximum recommended volume for a bolus IV injection in mice is 5 ml/kg[7][8]. Use a 27-30G needle. Warming the tail with a heat lamp can aid in vein visualization[6][9].

    • Intranasal (IN) Administration: This route can be performed on awake or anesthetized mice. For awake mice, proper restraint is crucial[5][10]. Administer the dose as small droplets (e.g., 6-12 µL per nostril), allowing the animal to inhale the liquid between administrations[11]. The total volume should generally not exceed 24-30 µL[7][11].

3. Blood Sample Collection

  • Methodology: Use a serial blood sampling technique to obtain a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability[6].

  • Time Points: Collect blood samples at multiple time points over a 24-hour period. Suggested time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose[12].

  • Procedure:

    • For early time points (e.g., up to 1 hour), collect approximately 30 µL of blood from the submandibular (cheek) or saphenous vein[6].

    • For later time points, retro-orbital bleeding can be used under anesthesia[6].

    • The final time point is typically a terminal collection via cardiac puncture under deep anesthesia to maximize sample volume[6].

  • Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Place tubes on ice immediately after collection.

4. Plasma Processing

  • Centrifuge the blood samples at approximately 2,000-4,000 x g for 10 minutes at 4°C to separate the plasma[13].

  • Carefully aspirate the supernatant (plasma) into clean, labeled microcentrifuge tubes.

  • Store plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for this compound Quantification

This protocol provides a general framework for quantifying this compound concentrations in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Objective: To extract this compound from the plasma matrix and remove interfering substances like proteins and phospholipids[14].

  • Method 1: Protein Precipitation (PPT)

    • Thaw plasma samples on ice.

    • To a 20 µL aliquot of plasma, add 3-4 volumes (e.g., 60-80 µL) of ice-cold acetonitrile (B52724) containing a suitable internal standard (IS). The IS should be a structurally similar compound, ideally a stable isotope-labeled version of this compound.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.

  • Method 2: Liquid-Liquid Extraction (LLE)

    • To a plasma aliquot, add the internal standard and a buffer to adjust the pH.

    • Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate)[15][16].

    • Vortex thoroughly to extract the analyte into the organic phase.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for injection[16].

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, <3 µm particle size) is typically used for small molecule analysis[15].

    • Mobile Phase: A gradient elution using water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (B129727) (Mobile Phase B), both typically containing an additive like 0.1% formic acid to improve ionization[17].

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves tuning the instrument to detect specific precursor-to-product ion transitions for both this compound and the internal standard, providing high selectivity and sensitivity[16][17].

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of this compound into blank mouse plasma and processing them alongside the study samples.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

3. Data Analysis

  • Use non-compartmental analysis (NCA) with software like WinNonlin to calculate pharmacokinetic parameters from the plasma concentration-time data[6].

  • Key parameters to calculate include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Terminal elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Bioavailability (calculated by comparing the dose-normalized AUC from a non-IV route to the AUC from the IV route).

References

Application Notes and Protocols for In Vivo Delivery of N-0920

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo delivery of N-0920, a potent inhibitor of the transmembrane protease, serine 2 (TMPRSS2). This compound has demonstrated picomolar efficacy in inhibiting the entry of SARS-CoV-2 variants into host cells in vitro. This document outlines the key signaling pathway, detailed protocols for in vivo administration, and a summary of available pharmacokinetic data to support preclinical research and development.

Mechanism of Action: Inhibition of Viral Entry

This compound is a host-directed antiviral agent that targets TMPRSS2, a cellular protease essential for the activation of the spike (S) protein of various respiratory viruses, including SARS-CoV-2. By inhibiting TMPRSS2, this compound prevents the cleavage of the S protein, a critical step for the fusion of the viral and host cell membranes, thereby blocking viral entry.[1][2][3]

N-0920_Mechanism_of_Action cluster_virus SARS-CoV-2 Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor Virus->ACE2 Binding Spike Spike Protein (S) TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 Priming Viral_Entry Viral Entry & Membrane Fusion TMPRSS2->Viral_Entry Activation N0920 This compound N0920->TMPRSS2 Inhibition Infection Infection Viral_Entry->Infection

Figure 1: this compound blocks viral entry by inhibiting TMPRSS2-mediated spike protein priming.

In Vivo Delivery: Pharmacokinetic Profile

A key study by Lemieux et al. provides the first in vivo pharmacokinetic data for this compound in a mouse model. Following a single intranasal administration, this compound exhibited rapid absorption and a favorable pharmacokinetic profile with no observed toxicity, supporting its potential for further preclinical development.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Intranasal Administration)

ParameterValueUnit
Bioavailability (F)10.9%
Maximum Concentration (Cmax)182ng/mL
Time to Maximum Concentration (Tmax)15minutes

Data sourced from Lemieux G, et al. J Med Chem. 2025 Apr 10;68(7):7119-7136.

Experimental Protocols

The following protocols are based on the methodologies described in the pivotal study by Lemieux et al. and supplemented with established best practices for in vivo research in rodents.

Protocol 1: Preparation of this compound Formulation for Intranasal Administration

This protocol describes the preparation of a solution of this compound suitable for intranasal delivery in mice.

Materials:

  • This compound powder

  • Vehicle: 5% (v/v) Dimethyl sulfoxide (B87167) (DMSO) in saline (0.9% NaCl)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Prepare a stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Working Solution Preparation:

    • To prepare the final dosing solution, dilute the this compound stock solution with sterile saline to achieve the desired final concentration and a final DMSO concentration of 5%.

    • For example, to prepare 1 mL of a 1 mg/mL dosing solution:

      • Take 100 µL of the 10 mg/mL this compound stock solution in DMSO.

      • Add 900 µL of sterile saline.

      • This will result in a final DMSO concentration of 10%. To achieve 5% DMSO, the initial stock should be prepared at 20mg/mL in 100% DMSO, and then 50uL of this stock would be added to 950uL of saline. Correction based on standard lab practice for vehicle preparation.

    • Vortex the working solution gently to ensure homogeneity.

    • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Intranasal Administration of this compound in Mice

This protocol details the procedure for the intranasal delivery of the prepared this compound solution to mice.

Materials:

  • Prepared this compound dosing solution

  • Mouse model (e.g., C57BL/6 or BALB/c)

  • Anesthetic (e.g., isoflurane)

  • Anesthesia chamber and nose cone

  • Calibrated micropipette (P10 or P20) with sterile tips

  • Heating pad for recovery

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% in oxygen) in an anesthesia chamber until it is unresponsive to a toe pinch.

    • Once anesthetized, transfer the mouse to a procedure area and maintain anesthesia using a nose cone.

    • Position the mouse in a supine position, ensuring its head is tilted back slightly to facilitate the administration into the nasal cavity.

  • Intranasal Administration:

    • Using a calibrated micropipette, carefully administer a total volume of 20-30 µL of the this compound solution.

    • Divide the total volume between the two nostrils. For a 20 µL total dose, administer 10 µL to each nostril.

    • Administer the solution in small droplets (e.g., 2-5 µL at a time) to allow for inhalation and prevent the solution from being expelled.

    • Alternate between nostrils for each droplet to ensure even distribution.

  • Recovery:

    • After administration, place the mouse on a heating pad to maintain body temperature and monitor until it has fully recovered from anesthesia.

    • Return the mouse to its home cage once it is ambulatory.

Intranasal_Administration_Workflow Start Start Anesthetize Anesthetize Mouse (e.g., Isoflurane) Start->Anesthetize Position Position Mouse (Supine, Head Tilted) Anesthetize->Position Administer Administer this compound Solution (20-30 µL total, divided) Position->Administer Droplets Administer in Small Droplets (2-5 µL), Alternating Nostrils Administer->Droplets Recover Monitor Recovery on Heating Pad Droplets->Recover End Return to Home Cage Recover->End

Figure 2: Workflow for the intranasal administration of this compound to mice.

Protocol 3: Pharmacokinetic Analysis of this compound

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice following intranasal administration.

Materials:

  • Mice treated with this compound as per Protocol 2

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Pharmacokinetic analysis software (e.g., Phoenix WinNonlin)

Procedure:

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).

    • Use a sparse sampling design where each mouse contributes a limited number of samples to minimize stress and blood loss.

    • Collect blood via a suitable method (e.g., submandibular or saphenous vein puncture) into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

    • The method should include appropriate internal standards for accurate quantification.

  • Data Analysis:

    • Use the plasma concentration-time data to perform a non-compartmental analysis using pharmacokinetic software.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and bioavailability (if an intravenous dose is also administered).

Conclusion

These application notes and protocols provide a foundational guide for researchers investigating the in vivo efficacy of this compound. The intranasal route of administration appears to be a viable method for delivering this potent TMPRSS2 inhibitor to the respiratory tract. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to evaluate its therapeutic potential in relevant animal models of respiratory viral infections.

References

Troubleshooting & Optimization

improving N-0920 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-0920, a potent TMPRSS2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease.[1][2] TMPRSS2 is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells.[3][4] It facilitates viral entry by cleaving the viral spike protein, which is necessary for the fusion of the viral and host cell membranes.[3][5] By inhibiting TMPRSS2, this compound blocks this critical step in the viral lifecycle.[1][2]

Q2: What is the primary application of this compound in research?

This compound is primarily used in virology research, specifically to study the entry mechanisms of viruses that rely on TMPRSS2 for activation. It is a valuable tool for investigating potential therapeutic strategies against these viruses, such as SARS-CoV-2.[2][6]

Q3: In which solvents can I dissolve this compound?

Q4: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at low temperatures, as specified by the supplier. Once dissolved in a solvent such as DMSO, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.

  • Problem: The compound appears as a precipitate or suspension in the solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: this compound may have low solubility in your current solvent.

      • Recommendation: Attempt to dissolve the compound in a small amount of a polar aprotic solvent like 100% DMSO first.[7][8] Once fully dissolved, this stock solution can often be diluted into aqueous buffers for your experiment. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

    • Low Temperature: Solubility can be temperature-dependent.

      • Recommendation: Gentle warming (e.g., to 37°C) and vortexing may aid in dissolution. However, be cautious as excessive heat can degrade the compound.

    • Concentration Too High: You may be exceeding the solubility limit of this compound in that specific solvent.

      • Recommendation: Try dissolving a smaller amount of the compound or increasing the volume of the solvent.

Issue 2: My this compound solution is cloudy or shows precipitation after dilution into an aqueous buffer.

  • Problem: The compound precipitates out of solution when the stock is added to the experimental medium.

  • Possible Causes & Solutions:

    • Poor Aqueous Solubility: The compound is likely not soluble in the final aqueous buffer at the desired concentration.

      • Recommendation 1 (Co-solvents): If your experimental system allows, consider the use of a co-solvent. Prepare the final solution by adding the this compound stock to a mixture of your aqueous buffer and a small percentage of an organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). Always test the tolerance of your cells or assay to the co-solvent first.

      • Recommendation 2 (pH Adjustment): The solubility of some compounds can be influenced by pH. If the structure of this compound contains ionizable groups, adjusting the pH of the buffer might improve its solubility. This should be done cautiously as it can affect compound activity and experimental conditions.

      • Recommendation 3 (Use of Surfactants): A low concentration of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) can sometimes help to maintain the solubility of hydrophobic compounds in aqueous solutions. Ensure the surfactant is compatible with your experimental setup.

Issue 3: I am observing unexpected or inconsistent results in my in vitro assays.

  • Problem: Variability in the biological activity of this compound between experiments.

  • Possible Causes & Solutions:

    • Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than calculated.

      • Recommendation: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps for improving solubility.

    • Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

      • Recommendation: Aliquot your stock solution into single-use volumes to minimize the number of times the main stock is thawed.

    • Interaction with Assay Components: this compound may interact with components of your cell culture medium or assay buffer, reducing its effective concentration.

      • Recommendation: If possible, simplify your assay buffer to include only essential components. You may also need to empirically determine the optimal concentration of this compound for your specific experimental conditions.

Quantitative Data Summary

As specific quantitative solubility data for this compound is not publicly available, the following table is provided as a template for researchers to record their own experimental findings.

SolventTemperature (°C)Maximum Solubility (mg/mL or µM)Observations
Water25Data not available
PBS (pH 7.4)25Data not available
DMSO25Data not availableExpected to be soluble
Ethanol25Data not available
Cell Culture Medium37Data not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular weight of this compound will be required from the supplier's Certificate of Analysis).

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Diluting this compound Stock into Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) aqueous buffer or cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed aqueous buffer or medium.

    • While gently vortexing or pipetting the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Note: Adding the stock solution directly to the buffer without mixing can cause localized high concentrations and lead to precipitation.

    • Vortex the final solution gently to ensure homogeneity.

    • Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions of this compound for extended periods.

Visualizations

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Spike Protein->ACE2 1. Binding Viral Entry Viral Entry Spike Protein->Viral Entry 4. Membrane Fusion TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2. Priming TMPRSS2->Spike Protein 3. Cleavage This compound This compound This compound->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry via the TMPRSS2 pathway and its inhibition by this compound.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Start Start Dissolve_DMSO Attempt to dissolve this compound in 100% DMSO Start->Dissolve_DMSO Check_Solubility Completely Dissolved? Dissolve_DMSO->Check_Solubility Dilute_Aqueous Dilute DMSO stock into aqueous buffer Check_Solubility->Dilute_Aqueous Yes Troubleshoot Troubleshooting Options: - Gentle Warming - Sonication - Reduce Concentration Check_Solubility->Troubleshoot No Check_Precipitation Precipitation Observed? Dilute_Aqueous->Check_Precipitation Use_Solution Use in Experiment Check_Precipitation->Use_Solution No Modify_Dilution Modify Dilution Protocol: - Use Co-solvents - Adjust pH - Add Surfactants Check_Precipitation->Modify_Dilution Yes Troubleshoot->Dissolve_DMSO Modify_Dilution->Dilute_Aqueous

Caption: A logical workflow for troubleshooting the solubility of this compound.

References

Technical Support Center: N-0920 Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-0920 antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in antiviral research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2).[1] TMPRSS2 is a host cell surface protease that is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells. It facilitates viral entry by cleaving the viral spike (S) protein, which is a necessary step for the fusion of the viral and cellular membranes.[1] By inhibiting TMPRSS2, this compound prevents this cleavage and subsequent viral entry.

Q2: Which viruses is this compound effective against?

A2: this compound has demonstrated exceptional potency against SARS-CoV-2 variants, including EG.5.1 and JN.1, in in vitro studies.[1][2] Its mechanism of targeting a host factor (TMPRSS2) suggests potential broad-spectrum activity against other viruses that rely on TMPRSS2 for entry.

Q3: What cell lines are suitable for this compound antiviral assays?

A3: Cell lines that endogenously express both the viral receptor (e.g., ACE2 for SARS-CoV-2) and TMPRSS2 are ideal. Calu-3, a human lung adenocarcinoma cell line, is a commonly used and relevant model as it expresses both ACE2 and TMPRSS2.[3][4][5] Other suitable cell lines include Caco-2 (human colorectal adenocarcinoma) and engineered cell lines such as HEK293T overexpressing ACE2 and TMPRSS2.

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, consult the manufacturer's instructions, but typically, stock solutions are stored at -20°C or -80°C.

Troubleshooting Guides

Below are common issues encountered during this compound antiviral assays, along with potential causes and solutions.

Issue 1: Low or No Antiviral Activity (Higher than expected EC₅₀)
Possible Cause Troubleshooting Steps
Compound Degradation Ensure proper storage of this compound stock solutions (aliquoted, protected from light, stored at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Incorrect Compound Concentration Verify calculations for serial dilutions. Ensure accurate pipetting. Perform a concentration range that brackets the expected EC₅₀.
Low TMPRSS2 Expression in Host Cells Confirm TMPRSS2 expression in the cell line used via Western blot or qPCR. Passage number can affect protein expression; use cells at a low passage number.
Suboptimal Assay Conditions Optimize incubation times for compound pretreatment and virus infection. Ensure the multiplicity of infection (MOI) is appropriate to yield a robust signal in control wells.
Viral Strain Resistance While this compound targets a host protein, reducing the likelihood of viral resistance, consider the possibility of different viral entry pathways being utilized by the specific viral strain.
High Serum Concentration If using serum-containing media, high protein concentrations may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during the assay or using serum-free media if the cells can tolerate it.[6]
Issue 2: High Background Signal
Possible Cause Troubleshooting Steps
Reagent Contamination Use sterile techniques and fresh, filtered reagents. Check media, buffers, and supplements for any signs of contamination.
Assay Readout Interference Run a control plate with this compound and the detection reagent in the absence of cells and virus to check for any intrinsic fluorescence or luminescence of the compound.
Insufficient Washing Ensure adequate washing steps to remove unbound virus and detection reagents. Increase the number or duration of washes if necessary.
High Cell Seeding Density Optimize cell seeding density to avoid overgrowth, which can lead to increased background signal and artifacts.
Substrate Degradation If using a fluorescent or luminescent substrate, ensure it is fresh and has been stored correctly to prevent auto-hydrolysis.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. Edge effects can be minimized by not using the outer wells of the plate or by filling them with sterile PBS.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Uneven Virus Distribution Mix the virus inoculum gently but thoroughly before adding it to the wells.
Temperature and Evaporation Gradients Ensure uniform temperature across the incubator. Use plate sealers to minimize evaporation, especially during long incubation periods.
Cell Health Variability Use cells from a consistent passage number and ensure they are healthy and in the exponential growth phase at the time of the experiment.
Issue 4: Cell Toxicity Observed
Possible Cause Troubleshooting Steps
High Compound Concentration Determine the 50% cytotoxic concentration (CC₅₀) of this compound in your cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo). Ensure the concentrations used in the antiviral assay are well below the CC₅₀.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to the cells (typically ≤ 0.5%).
Contaminated Compound Stock If possible, use a fresh, unopened vial of this compound to rule out contamination of the stock solution.
Prolonged Incubation Optimize the incubation time to be sufficient for viral replication but not so long as to cause significant cell death from the compound or prolonged culture.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound and related assays. These values can serve as a reference for expected experimental outcomes.

Table 1: In Vitro Efficacy and Potency of this compound

Parameter Value Cell Line Virus Variant Reference
IC₅₀ (TMPRSS2 inhibition) 0.35 nM--[1]
EC₅₀ 300 pMCalu-3SARS-CoV-2 EG.5.1[1][2]
EC₅₀ 90 pMCalu-3SARS-CoV-2 JN.1[1][2]

Table 2: Representative Assay Performance Metrics for TMPRSS2 Inhibition Assays

Parameter Typical Value Assay Format Reference
Signal-to-Background (S:B) Ratio 3.2 - 10.61536-well plate[7][8][9]
Z'-factor > 0.5 (typically 0.79 - 0.86)384- or 1536-well plate[7][9]

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions, including cell line, viral strain, and assay protocol. The Selectivity Index (SI) is an important parameter to determine the therapeutic window of an antiviral compound and is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).[10][11][12] A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound. Specific parameters should be optimized for your experimental system.

Protocol 1: SARS-CoV-2 Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit the entry of a non-replicating pseudovirus expressing the SARS-CoV-2 Spike protein into host cells.

Materials:

  • HEK293T cells (for pseudovirus production)

  • Target cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 or HEK293T-ACE2/TMPRSS2)

  • Plasmids: SARS-CoV-2 S protein expression plasmid, lentiviral backbone with a reporter gene (e.g., luciferase or GFP), and packaging plasmids.

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Luciferase assay reagent and luminometer (if using a luciferase reporter)

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the SARS-CoV-2 S plasmid, the reporter backbone plasmid, and packaging plasmids.

    • After 48-72 hours, harvest the supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Inhibition Assay:

    • Seed target cells in a 96-well plate.

    • The next day, prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the this compound dilutions for 1-2 hours at 37°C.

    • Add a standardized amount of the SARS-CoV-2 pseudovirus to each well.

    • Include controls: virus only (no inhibitor) and cells only (no virus, no inhibitor).

    • Incubate for 48-72 hours at 37°C.

  • Data Analysis:

    • If using a luciferase reporter, lyse the cells and measure luciferase activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

    • Determine the EC₅₀ value from the dose-response curve using non-linear regression.

Protocol 2: Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Target cells (same as in the antiviral assay)

  • This compound

  • Cell culture medium

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed target cells in a 96-well plate at the same density as the antiviral assay.

  • Compound Treatment:

    • The next day, treat the cells with serial dilutions of this compound (same concentration range as the antiviral assay).

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT/MTS Addition and Measurement:

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC₅₀ value from the dose-response curve.

Visualizations

SARS-CoV-2 Entry Pathway and this compound Inhibition

SARS_CoV_2_Entry cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor Virus->ACE2 1. Binding Spike Spike Protein (S1/S2) Membrane Cell Membrane Spike->Membrane 3. Membrane Fusion & Viral Entry TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike 2. S Protein Cleavage N0920 This compound N0920->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry is initiated by the binding of the Spike protein to the ACE2 receptor.

General Workflow for this compound Antiviral Assay

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Host Cells (e.g., Calu-3) C Pre-treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Infect with Pseudovirus C->D E Incubate (48-72h) D->E F Measure Reporter (e.g., Luciferase) E->F G Calculate % Inhibition and EC₅₀ F->G

Caption: A generalized workflow for determining the antiviral efficacy of this compound.

Troubleshooting Logic for Low Antiviral Activity

Troubleshooting_Low_Activity Start Low/No Antiviral Activity Q1 Is this compound stock fresh and properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are cell culture conditions (passage, confluency) optimal? A1_Yes->Q2 Sol1 Prepare fresh stock and dilutions A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is TMPRSS2 expression confirmed in cells? A2_Yes->Q3 Sol2 Use low passage cells, optimize seeding density A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are assay parameters (MOI, incubation time) optimized? A3_Yes->Q4 Sol3 Verify TMPRSS2 expression (e.g., Western Blot) A3_No->Sol3 A4_No No Q4->A4_No Final Review literature for alternative viral entry pathways A4_Yes A4_Yes Q4->A4_Yes Yes Sol4 Optimize MOI and incubation times A4_No->Sol4

Caption: A decision tree to troubleshoot experiments showing low or no antiviral activity of this compound.

References

Technical Support Center: Optimizing N-0920 Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-0920. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of the potent TMPRSS2 inhibitor, this compound, in cell culture experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data presented in a structured manner to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2).[1] TMPRSS2 is a host cell surface protease crucial for the proteolytic processing of viral spike proteins, a necessary step for the entry of certain viruses, including SARS-CoV-2, into host cells.[2][3][4] By inhibiting TMPRSS2, this compound blocks this cleavage event, thereby preventing viral fusion with the host cell membrane and subsequent infection.[5]

Q2: What is a recommended starting concentration range for initial experiments with this compound?

A2: For initial experiments, it is advisable to perform a dose-response curve covering a broad range of concentrations to determine the optimal effective and non-toxic dose for your specific cell line and experimental conditions. Based on its high potency against SARS-CoV-2 variants in Calu-3 cells (EC50 values of 90 pM and 300 pM), a starting range from low picomolar to high nanomolar is recommended.[1] A typical starting range for a dose-response experiment could be from 10 pM to 1 µM.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][8]

Q4: Is this compound stable in cell culture medium?

A4: While specific stability data in various cell culture media is not extensively published, a study has reported plasma half-lives of 4.79 hours with intravenous administration and 1.8 hours with intranasal administration.[2] The stability in cell culture media can be influenced by factors such as pH, temperature, and media components. For long-term experiments, it is advisable to refresh the media with freshly diluted this compound every 24-48 hours. A stability test in your specific cell culture medium can also be performed by incubating this compound in the medium at 37°C and measuring its concentration over time using analytical methods like LC-MS.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed at expected effective concentrations. Inhibitor concentration may be too high for the specific cell line.Perform a thorough dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for your experiments.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle control (medium with the same DMSO concentration as the highest this compound dose).
Off-target effects of this compound.While this compound is a potent TMPRSS2 inhibitor, high concentrations may lead to off-target effects. Try to use the lowest effective concentration. Consider using a secondary, structurally different TMPRSS2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Inconsistent or not reproducible results between experiments. Instability of this compound in culture medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. For longer experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours.
Cell passage number and health.Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Pipetting errors, especially with serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix for each concentration to be added to replicate wells.
Precipitation of this compound in the cell culture medium. Poor solubility of the compound at the working concentration.Ensure the stock solution in DMSO is fully dissolved before diluting in aqueous media. Dilute the DMSO stock in pre-warmed (37°C) media and mix vigorously. Prepare an intermediate dilution in a smaller volume of media before the final dilution. If precipitation persists, consider using a lower concentration or a different formulation approach if available.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (CC50) using MTT Assay

This protocol describes a method to determine the concentration of this compound that reduces the viability of a cell line by 50% (CC50).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 20 µM down to 20 pM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions and controls to the respective wells. This will result in a final 1X concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Dose-Response Curve for this compound Inhibition of Viral Entry

This protocol is designed to determine the effective concentration of this compound that inhibits viral entry by 50% (EC50) in a relevant cell line.

Materials:

  • This compound

  • TMPRSS2-expressing cell line (e.g., Calu-3, VeroE6/TMPRSS2)

  • Virus or pseudovirus expressing a spike protein cleaved by TMPRSS2

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay for quantifying viral infection (e.g., luciferase reporter assay for pseudovirus, plaque assay for live virus, or qPCR for viral RNA)

Procedure:

  • Cell Seeding: Seed the TMPRSS2-expressing cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in infection medium (e.g., serum-free or low-serum medium). A suggested starting range is from 1 nM down to 1 pM. Include a vehicle control (DMSO) and a no-treatment control.

  • Pre-treatment: Remove the culture medium and add the this compound dilutions and controls to the cells. Incubate for 1-2 hours at 37°C.

  • Infection: Add the virus or pseudovirus at a predetermined multiplicity of infection (MOI) to each well.

  • Incubation: Incubate the plates for a duration appropriate for the virus and assay being used (e.g., 48-72 hours).

  • Quantification of Infection: Perform the chosen assay to quantify the level of viral infection in each well.

  • Data Analysis:

    • Normalize the infection signal of the treated wells to the vehicle control.

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 - [ (Signal of treated cells / Signal of vehicle control cells) x 100 ]

    • Plot the % Inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

Quantitative Data Summary

The following tables provide an illustrative summary of the kind of quantitative data you will generate when characterizing this compound. Note: The CC50 values presented here are hypothetical examples for illustrative purposes, as specific cytotoxicity data for this compound across multiple cell lines is not widely available in public literature. Researchers should determine these values experimentally for their specific cell lines.

Table 1: Illustrative Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineDescriptionIllustrative CC50 (µM) after 48h
Calu-3Human lung adenocarcinoma (high TMPRSS2 expression)> 10
A549Human lung carcinoma (low/no TMPRSS2 expression)> 10
VeroE6African green monkey kidney> 10
HEK293THuman embryonic kidney> 10

Table 2: Antiviral Efficacy of this compound against SARS-CoV-2 Variants

Cell LineSARS-CoV-2 VariantEC50Reference
Calu-3EG.5.1300 pM[1]
Calu-3JN.190 pM[1]

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike_Protein Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike_Protein->ACE2 Binding Viral_Fusion Membrane Fusion & Viral Entry Spike_Protein->Viral_Fusion Conformational Change TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike_Protein Cleavage at S2' site Cell_Membrane N0920 This compound N0920->TMPRSS2 Inhibition

Caption: this compound inhibits the TMPRSS2-mediated cleavage of the viral spike protein.

Experimental_Workflow Dosage Optimization Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Dose_Response Perform Dose-Response (EC50) Assay Prepare_Stock->Dose_Response Cytotoxicity Perform Cytotoxicity (CC50) Assay Prepare_Stock->Cytotoxicity Seed_Cells Seed Cells in 96-well Plates Seed_Cells->Dose_Response Seed_Cells->Cytotoxicity Analyze_EC50 Calculate EC50 Dose_Response->Analyze_EC50 Analyze_CC50 Calculate CC50 Cytotoxicity->Analyze_CC50 Determine_SI Determine Selectivity Index (SI = CC50 / EC50) Analyze_EC50->Determine_SI Analyze_CC50->Determine_SI Optimal_Dose Optimal_Dose Determine_SI->Optimal_Dose Select Optimal Non-Toxic Dose

Caption: Workflow for determining the optimal dosage of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree Start Inconsistent or Unexpected Results Check_Viability High Cell Death? Start->Check_Viability Check_Controls Review Controls (Vehicle, Untreated) Check_Viability->Check_Controls No Optimize_Conc Optimize this compound Concentration Check_Viability->Optimize_Conc Yes Check_Reagents Prepare Fresh Reagents Check_Controls->Check_Reagents Controls OK Redo_Experiment Redo_Experiment Check_Controls->Redo_Experiment Controls Failed Check_Stability Assess this compound Stability Check_Reagents->Check_Stability Success Consistent Results Optimize_Conc->Success Check_Cells Verify Cell Health & Passage Number Check_Stability->Check_Cells Check_Cells->Success

Caption: A logical approach to troubleshooting common experimental issues.

References

potential off-target effects of N-0920

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-0920. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues related to the use of this compound in your experiments. The following information is based on the publication "From N-0385 to this compound: Unveiling a Host-Directed Protease Inhibitor with Picomolar Antiviral Efficacy against Prevalent SARS-CoV-2 Variants."

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease that is crucial for the entry of SARS-CoV-2 and other respiratory viruses into host cells.[1]

Q2: What are the known off-targets of this compound?

This compound is a derivative of a compound scaffold that has been observed to inhibit other members of the Type II Transmembrane Serine Protease (TTSP) family. A related compound, N-0695, has shown inhibitory activity against Matriptase (ST14) and TMPRSS13.[1] While this compound was optimized for potent TMPRSS2 inhibition, researchers should be aware of potential cross-reactivity with these related proteases.

Q3: I am observing unexpected cytotoxicity in my cell-based assays with this compound. What could be the cause?

While this compound has a high selectivity index, off-target effects on other essential cellular proteases could contribute to cytotoxicity at high concentrations. It is recommended to perform a dose-response curve to determine the cytotoxic concentration 50% (CC50) in your specific cell line and compare it to the effective concentration 50% (EC50) for antiviral activity.

Q4: My results with this compound are not consistent across different cell lines. Why might this be?

The expression levels of TMPRSS2 and other TTSPs can vary significantly between different cell lines. A cell line with low TMPRSS2 expression may show reduced sensitivity to this compound's antiviral effects. Additionally, if a virus can utilize alternative entry pathways in a particular cell line (e.g., endosomal entry mediated by cathepsins), the efficacy of a TMPRSS2 inhibitor like this compound may be diminished.

Troubleshooting Guides

Issue 1: Lower than expected antiviral potency
Potential Cause Troubleshooting Step
Low TMPRSS2 expression in the target cell line. Verify the expression of TMPRSS2 in your cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to have high TMPRSS2 expression, such as Calu-3 cells.
Alternative viral entry pathway. Investigate if the virus utilizes endosomal entry in your cell line. This can be tested by using inhibitors of endosomal acidification (e.g., chloroquine) or cathepsin inhibitors.
Degradation of this compound in culture media. Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in culture media before and during the assay.
Incorrect assay setup. Review the experimental protocol, particularly the timing of compound addition relative to viral infection.
Issue 2: Inconsistent results in in vitro protease inhibition assays
Potential Cause Troubleshooting Step
Enzyme instability. Ensure the recombinant protease is stored correctly and handled on ice. Use a freshly thawed aliquot for each experiment.
Substrate degradation. Prepare the fluorogenic substrate solution fresh and protect it from light.
Incorrect buffer conditions. Verify that the pH and ionic strength of the assay buffer are optimal for the specific protease being tested.
Compound precipitation. Check the solubility of this compound in the final assay buffer. If precipitation is observed, consider adjusting the buffer composition or the final concentration of the compound.

Data Presentation

Table 1: In Vitro Potency and Selectivity Profile of this compound and Related Compounds

CompoundTarget/Off-TargetInhibition Constant (Ki, nM)
This compound TMPRSS2 0.35
N-0695TMPRSS21.1
N-0695Matriptase3.4
N-0695TMPRSS138.2

Data for this compound and N-0695 are derived from the primary publication. Specific Ki values for this compound against Matriptase and TMPRSS13 are not explicitly provided in the main text of the publication; the data for the closely related compound N-0695 is presented to inform on potential off-target activities.

Table 2: Antiviral Efficacy and Cytotoxicity of this compound

CompoundCell LineSARS-CoV-2 VariantAntiviral Efficacy (EC50)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
This compound Calu-3EG.5.1300 pM>100>333,333
This compound Calu-3JN.190 pM>100>1,111,111

Experimental Protocols

In Vitro Protease Inhibition Assay

This protocol is a general guideline for determining the inhibitory constant (Ki) of this compound against TMPRSS2 and potential off-target proteases.

  • Reagents and Materials:

    • Recombinant human TMPRSS2, Matriptase, or TMPRSS13

    • Fluorogenic peptide substrate specific for each protease

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100)

    • This compound stock solution (in DMSO)

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 50 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 96-well plate.

    • Add 25 µL of the recombinant protease solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used, taking readings every minute for 30 minutes.

    • Calculate the initial reaction velocities (vi) from the linear portion of the fluorescence versus time curves.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Cell-Based Antiviral Efficacy Assay

This protocol describes a general method for assessing the antiviral activity of this compound against SARS-CoV-2 in a relevant cell line (e.g., Calu-3).

  • Reagents and Materials:

    • Calu-3 cells (or another susceptible cell line)

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

    • SARS-CoV-2 viral stock

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR)

  • Procedure:

    • Seed Calu-3 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the diluted this compound or vehicle control.

    • Incubate the cells with the compound for 1-2 hours.

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

    • Incubate the infected cells for 24-48 hours.

    • After the incubation period, quantify the extent of viral replication using a suitable method:

      • Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., Nucleocapsid protein). Image the plates and quantify the number of infected cells.

      • RT-qPCR: Isolate total RNA from the cells and perform reverse transcription quantitative PCR to measure the levels of a viral gene.

    • Calculate the percent inhibition of viral replication for each concentration of this compound.

    • Determine the EC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxicity of this compound.

  • Reagents and Materials:

    • The same cell line used for the antiviral assay

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the diluted this compound or vehicle control to the cells.

    • Incubate the cells for the same duration as the antiviral assay (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percent cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Determine the CC50 value by plotting the percent cell viability versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

SARS-CoV-2 Entry and Inhibition by this compound cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Protein Spike Protein ACE2 ACE2 Spike Protein->ACE2 Binds TMPRSS2 TMPRSS2 Spike Protein->TMPRSS2 Primed by Viral Entry Viral Entry TMPRSS2->Viral Entry Enables This compound This compound This compound->TMPRSS2 Inhibits

Caption: SARS-CoV-2 entry pathway and the mechanism of action of this compound.

Experimental Workflow for Off-Target Profiling Start Start Select Protease Panel Select Panel of Related Proteases (e.g., Matriptase, TMPRSS13) Start->Select Protease Panel In Vitro Inhibition Assay Perform In Vitro Protease Inhibition Assay Select Protease Panel->In Vitro Inhibition Assay Determine Ki Determine Ki Values In Vitro Inhibition Assay->Determine Ki Analyze Data Analyze Selectivity Profile Determine Ki->Analyze Data High Selectivity High Selectivity? Analyze Data->High Selectivity Proceed with On-Target Studies Proceed with On-Target Studies High Selectivity->Proceed with On-Target Studies Yes Further Investigation Investigate Potential Off-Target Effects in Cells High Selectivity->Further Investigation No End End Proceed with On-Target Studies->End Further Investigation->End

Caption: A logical workflow for assessing the off-target effects of this compound.

Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check Concentration Is the concentration of this compound well above the EC50? Start->Check Concentration High Conc High Concentration? Check Concentration->High Conc Perform CC50 Determine CC50 (Cytotoxicity Assay) High Conc->Perform CC50 Yes Re-evaluate Experiment Re-evaluate experimental design and compound handling High Conc->Re-evaluate Experiment No Compare SI Calculate Selectivity Index (SI = CC50 / EC50) Perform CC50->Compare SI Low SI Low SI? Compare SI->Low SI Potential Off-Target Potential Off-Target Effect Low SI->Potential Off-Target Yes Acceptable SI Cytotoxicity likely due to high concentration Low SI->Acceptable SI No

Caption: A decision-making diagram for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Overcoming Low Bioavailability of N-0920

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-0920. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming the low bioavailability of the potent TMPRSS2 inhibitor, this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preclinical development of this compound, focusing on its characteristic low systemic exposure. A recent study reported the bioavailability of this compound to be approximately 10.9% after intranasal administration, indicating significant challenges for achieving therapeutic concentrations in vivo.

Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Possible Causes:

  • Poor Aqueous Solubility: Peptidomimetic compounds like this compound often exhibit low solubility in aqueous environments, which is a critical first step for absorption in the gastrointestinal (GI) tract.

  • Enzymatic Degradation: this compound may be susceptible to degradation by proteases and other enzymes present in the GI tract and during first-pass metabolism in the liver.

  • Poor Membrane Permeation: The physicochemical properties of this compound may hinder its ability to passively diffuse across the intestinal epithelium.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen.

Troubleshooting Workflow:

start Low/Variable Plasma Concentrations solubility Assess Aqueous Solubility (Protocol 1) start->solubility metabolism Evaluate Metabolic Stability (Protocol 2) start->metabolism permeability Determine Intestinal Permeability (e.g., Caco-2 Assay) start->permeability formulation Implement Formulation Strategies solubility->formulation If solubility is low chemical_mod Consider Chemical Modification metabolism->chemical_mod If metabolism is high permeability->formulation If permeability is low permeability->chemical_mod If permeability is low nanoparticles Nanoparticle Formulation (Protocol 3) formulation->nanoparticles sedds SEDDS Formulation (Protocol 4) formulation->sedds optimization Further Optimization nanoparticles->optimization sedds->optimization chemical_mod->optimization

Troubleshooting workflow for low oral bioavailability.

Solutions:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values.

    • Predict or experimentally determine the LogP and pKa to understand its lipophilicity and ionization state. While experimental data for this compound is not publicly available, online prediction tools can provide estimates.

  • Investigate Metabolic Stability:

    • Perform in vitro metabolism assays using liver microsomes or S9 fractions to assess the extent of first-pass metabolism (see Protocol 2 ).

  • Assess Intestinal Permeability:

    • Utilize in vitro models like the Caco-2 cell permeability assay to evaluate the potential for poor intestinal absorption.

  • Implement Formulation Strategies:

    • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, improve solubility, and enhance absorption (see Protocol 3 ).

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based SEDDS can improve its solubilization in the GI tract and enhance its absorption (see Protocol 4 ).

  • Consider Chemical Modifications:

    • For long-term development, explore peptidomimetic strategies such as incorporating unnatural amino acids or cyclization to improve metabolic stability and membrane permeability.

Problem 2: Rapid Clearance of this compound Observed in Pharmacokinetic Studies

Possible Cause:

  • Extensive Systemic Metabolism: Even if absorbed, this compound may be rapidly metabolized by enzymes in the liver and other tissues, leading to a short plasma half-life. A published study indicates a plasma half-life of 4.79 hours after intravenous administration.

Solutions:

  • Detailed Metabolite Identification:

    • Conduct in vitro and in vivo metabolite identification studies to understand the primary metabolic pathways.

    • Incubate this compound with liver microsomes or hepatocytes and analyze the resulting metabolites using LC-MS/MS.

  • Co-administration with Enzyme Inhibitors (for research purposes):

    • In preclinical models, co-administer this compound with known inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) to determine their role in its clearance.

  • Structural Modification:

    • If a specific metabolic "soft spot" is identified, consider chemical modifications at that position to block or slow down metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). In the context of SARS-CoV-2 infection, TMPRSS2 is a host cell protease that cleaves the viral spike protein, which is a crucial step for the fusion of the viral and host cell membranes, allowing the virus to enter the cell. By inhibiting TMPRSS2, this compound blocks this essential viral entry pathway.

cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Spike Protein->ACE2 Binding Viral Entry Viral Entry Spike Protein->Viral Entry Fusion TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein Cleavage N0920 This compound N0920->TMPRSS2 Inhibition

Mechanism of action of this compound.

Q2: Why is the bioavailability of peptidomimetic drugs like this compound often low? A2: Peptidomimetics often possess characteristics that are not ideal for oral absorption. These can include a relatively high molecular weight, a number of rotatable bonds, and polar functional groups. These properties can lead to poor aqueous solubility, low permeability across the intestinal membrane, and susceptibility to enzymatic degradation.

Q3: What are the key pharmacokinetic parameters for this compound from published studies? A3: The following pharmacokinetic data has been reported for this compound:

ParameterValueRoute of Administration
Bioavailability10.9%Intranasal (IN)
Plasma Half-life (t½)4.79 hoursIntravenous (IV)
Plasma Half-life (t½)1.8 hoursIntranasal (IN)

Q4: Which formulation strategies are most promising for improving the bioavailability of this compound? A4: Based on the likely physicochemical properties of this compound, nanoparticle-based delivery systems and self-emulsifying drug delivery systems (SEDDS) are highly promising. Nanoparticles can protect the drug from degradation and improve its transport across the intestinal barrier. SEDDS can enhance the solubility and absorption of lipophilic compounds.

Q5: Where can I find the chemical structure of this compound? A5: The chemical structure of this compound can be found in various online chemical databases and in the primary scientific literature describing its discovery and characterization.

Experimental Protocols

Protocol 1: Assessment of Aqueous Solubility
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate (B84403) and acetate (B1210297) buffers).

  • Drug Addition: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer (pH 7.4), and the this compound stock solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 3: Formulation of this compound in Polymeric Nanoparticles (Double Emulsion Method)
  • Preparation of Phases:

    • Aqueous Phase (w1): Dissolve this compound in a small volume of an appropriate aqueous solution.

    • Organic Phase (o): Dissolve a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).

    • External Aqueous Phase (w2): Prepare a solution of a surfactant (e.g., PVA) in water.

  • Primary Emulsion Formation:

    • Add the w1 phase to the o phase and sonicate at high energy to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion Formation:

    • Add the primary emulsion to the w2 phase and sonicate at a lower energy to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization:

    • Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a stable powder.

  • Characterization:

    • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 4: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Solubility Screening:

    • Determine the solubility of this compound in a variety of oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, a surfactant, and a co-solvent.

    • Prepare a series of formulations with varying ratios of these three components.

    • Titrate each formulation with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of the this compound SEDDS Formulation:

    • Select an optimal ratio of oil, surfactant, and co-solvent from the phase diagram.

    • Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Determine the time it takes for the SEDDS to form an emulsion upon dilution in an aqueous medium with gentle agitation.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.

    • Thermodynamic Stability: Subject the SEDDS to heating-cooling cycles and centrifugation to assess its physical stability.

Experimental Workflow for an In Vivo Bioavailability Study

start Animal Acclimatization grouping Randomization into Groups (e.g., IV and Oral) start->grouping fasting Overnight Fasting grouping->fasting dosing Drug Administration (IV Bolus or Oral Gavage) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis of this compound processing->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc bioavailability Calculate Absolute Bioavailability (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100) pk_calc->bioavailability

Workflow for an in vivo bioavailability study.

Technical Support Center: N-0920 Cytotoxicity Assessment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro cytotoxicity assessment of N-0920. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer troubleshooting for common issues, and present clear protocols for evaluating the cytotoxic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, picomolar inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2).[1][2] Its primary role is to block the entry of SARS-CoV-2 variants into host cells by inhibiting this critical host protease.[1][2] While its antiviral properties are well-documented, it is also essential to assess its potential cytotoxic effects on host cells to determine its therapeutic window.

Q2: Which in vitro assays are recommended for evaluating the cytotoxicity of this compound?

A panel of assays is recommended to obtain a comprehensive cytotoxicity profile. These include:

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[3]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes, a marker of cytotoxicity.[4][5]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[5]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which correlate with cell viability.[6]

Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these, you can monitor the total cell number over the course of the experiment in conjunction with a viability assay.[4] A decrease in viability with a stable or decreasing total cell count suggests cytotoxicity. In contrast, a stable viability with an attenuated increase in cell number compared to controls indicates a cytostatic effect.

Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound cytotoxicity experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Uneven Cell Seeding: An inconsistent number of cells per well. 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge Effects: Evaporation in the outer wells of the microplate.[7]1. Ensure the cell suspension is homogenous by gently pipetting or swirling before and during plating.[8] 2. Use calibrated pipettes and consistent technique.[7] 3. Fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[7]
Low signal or absorbance/fluorescence readings. 1. Low Cell Density: The initial number of seeded cells is too low. 2. Incorrect Reagent Volume: Insufficient assay reagent for the culture volume.1. Optimize the cell seeding density for your specific cell line and assay duration.[7] 2. Ensure the correct volume of assay reagent is added to each well, proportional to the volume of culture medium.
High cytotoxicity in negative control (untreated) wells. 1. Poor Cell Health: Cells are not in the logarithmic growth phase or are contaminated. 2. Over-incubation: Extended incubation times leading to nutrient depletion. 3. High Seeding Density: Over-seeding can lead to premature cell death.[8]1. Use healthy, contamination-free cells in the exponential growth phase.[8] 2. Optimize the incubation time for your cell line. 3. Determine the optimal seeding density to ensure cells are healthy throughout the experiment.[8]
Precipitation of this compound in the culture medium. Poor Solubility: this compound may have limited solubility in aqueous media at higher concentrations.1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. 2. Visually inspect for any precipitate under a microscope. 3. If solubility remains an issue, consider using a formulation with improved solubility characteristics.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the cytotoxicity of this compound against various cell lines to illustrate the recommended format for data presentation.

Cell Line Assay Endpoint Incubation Time (h) IC₅₀ (µM) Max. Inhibition (%)
Calu-3 (Lung) MTTViability48> 100< 10
LDHCytotoxicity48> 100< 5
Annexin VApoptosis48> 100< 8 (Early+Late)
A549 (Lung) MTTViability4885.255.3
LDHCytotoxicity4892.751.8
Annexin VApoptosis4881.558.1 (Early+Late)
HepG2 (Liver) MTTViability4865.472.9
LDHCytotoxicity4878.168.4
Annexin VApoptosis4862.975.6 (Early+Late)

Experimental Protocols

MTT Cell Viability Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]

Materials:

  • Target cell lines (e.g., Calu-3, A549, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate for the desired duration (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Release Assay

This protocol quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4][5]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired duration.

  • Include the following controls:

    • Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis buffer provided in the kit.[5]

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[5]

Materials:

  • Target cell lines

  • This compound stock solution

  • Annexin V-FITC/PI staining kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide staining solution.[5]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the samples by flow cytometry within one hour.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Calu-3, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding n0920_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound and Controls n0920_prep->treatment cell_seeding->treatment incubation Incubate for Desired Duration (e.g., 48h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin Annexin V/PI Assay incubation->annexin readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin->readout calculation Calculate IC50 and Max Inhibition readout->calculation

Caption: Experimental workflow for this compound cytotoxicity assessment.

troubleshooting_logic cluster_variability High Variability? cluster_low_signal Low Signal? cluster_control_death High Control Death? start Inconsistent Results? check_seeding Check Cell Seeding Homogeneity start->check_seeding Yes optimize_density Optimize Seeding Density start->optimize_density No check_pipetting Verify Pipetting Technique check_seeding->check_pipetting check_edge Address Edge Effects check_pipetting->check_edge check_reagent Check Reagent Volume optimize_density->check_reagent check_health Assess Cell Health check_reagent->check_health optimize_time Optimize Incubation Time check_health->optimize_time

Caption: Troubleshooting logic for cytotoxicity assay issues.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway n0920 This compound (Potential Cytotoxic Stress) bax_bak Bax/Bak Activation n0920->bax_bak death_receptor Death Receptor (e.g., Fas, TNFR1) n0920->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) casp3->apoptosis

Caption: General overview of apoptotic signaling pathways.

References

Technical Support Center: N-0920 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with N-0920, a potent TMPRSS2 inhibitor for SARS-CoV-2 entry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected potency (EC50/IC50 values) Compound Stability: this compound, as a peptidomimetic, may be susceptible to degradation. Long-term storage of stock solutions is not recommended.- Prepare fresh stock solutions for each experiment. - Aliquot stock solutions and store at -20°C for short-term use (up to one month). - Avoid repeated freeze-thaw cycles.
Solubility Issues: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.- Ensure complete dissolution of the lyophilized powder. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for the initial stock solution.[1][2] - When diluting into aqueous assay medium, add the stock solution dropwise while vortexing to prevent precipitation. - Use sonication to aid in the dissolution of the peptide.[1]
Assay Variability: Inconsistencies in cell health, passage number, or seeding density of Calu-3 cells can impact results.- Maintain Calu-3 cells at below 90% confluency and use for a limited number of passages (e.g., fewer than 10 from the frozen stock).[3] - Ensure consistent cell seeding density across all wells. - Regularly monitor cell morphology and viability.
Inhibitor Depletion: At low concentrations of the target enzyme (TMPRSS2) or high cell densities, the inhibitor may be depleted, leading to an underestimation of potency.- Optimize the enzyme/inhibitor concentration ratio in biochemical assays. - For cell-based assays, consider the density of the Calu-3 cells.
High background signal or false positives in biochemical assays Assay Conditions: The buffer composition, pH, or choice of substrate may not be optimal.- Optimize the assay buffer, including pH (e.g., Tris-HCl pH 8).[4][5][6] - Use a specific and validated fluorogenic substrate for TMPRSS2, such as Boc-Gln-Ala-Arg-AMC.[4]
Compound Interference: The compound itself may interfere with the detection method (e.g., fluorescence quenching).- Run a counter-screen to identify compounds with inherent fluorescence or quenching properties.[7]
Difficulty in reproducing published EC50 values Differences in Experimental Setup: Variations in the cell line passage, virus strain, or specific assay protocol can lead to different results. This compound has shown picomolar efficacy in Calu-3 cells against SARS-CoV-2 variants EG.5.1 and JN.1.[8][9]- Use the same cell line (Calu-3) and, if possible, the same viral variants as in the original study. - Carefully follow the published experimental protocol. Pay close attention to details such as incubation times and media components.
Data Analysis: The method used for curve fitting and EC50/IC50 calculation can influence the final value.- Use a standardized method for data analysis, such as a four-parameter logistic fit.[4]
Cell toxicity observed at or near the effective concentration Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at higher concentrations.- Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 0.5%).[10][11][12] - Include a solvent control in all experiments to assess its effect on cell viability.
Off-target effects of the compound: While this compound is a potent TMPRSS2 inhibitor, high concentrations may lead to off-target cellular effects.- Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. - Calculate the selectivity index (SI = CC50/EC50) to ensure a sufficient therapeutic window.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of the host protease TMPRSS2.[8] TMPRSS2 is crucial for the priming of the SARS-CoV-2 spike protein, which is a necessary step for the virus to enter and infect host cells.[9] By inhibiting TMPRSS2, this compound blocks this entry pathway.

2. How should I store this compound?

Lyophilized this compound should be stored at -20°C, protected from moisture. For short-term storage, stock solutions can be aliquoted and stored at -20°C for up to a month. It is recommended to avoid repeated freeze-thaw cycles and to prepare fresh working solutions for each experiment.

3. What is the recommended solvent for dissolving this compound?

For in vitro assays, this compound can be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[10][12] This stock solution can then be serially diluted in the appropriate aqueous assay buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect cell viability.[10][12]

4. Which cell line is recommended for testing the antiviral activity of this compound?

The Calu-3 human lung adenocarcinoma cell line is a suitable model for studying SARS-CoV-2 infection and the efficacy of TMPRSS2 inhibitors like this compound.[3][13][14] These cells endogenously express TMPRSS2 and are susceptible to SARS-CoV-2 infection.[3]

5. What are the key parameters to consider when optimizing a SARS-CoV-2 entry assay with this compound?

Key parameters to optimize include:

  • Cell density: Ensure a consistent and optimal number of Calu-3 cells are seeded.

  • Virus inoculum: Use a multiplicity of infection (MOI) that gives a robust signal without causing excessive cytotoxicity.

  • Incubation times: Optimize the pre-incubation time of the cells with this compound before adding the virus, as well as the total infection time.

  • Controls: Always include appropriate controls, such as a no-inhibitor control, a solvent control, and a positive control inhibitor if available.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineVirus VariantReference
IC50 (TMPRSS2 inhibition) 0.35 nM--[8]
EC50 300 pMCalu-3SARS-CoV-2 EG.5.1[8][9]
EC50 90 pMCalu-3SARS-CoV-2 JN.1[8][9]

Experimental Protocols

General Protocol for SARS-CoV-2 Pseudovirus Entry Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on SARS-CoV-2 spike-mediated entry using a pseudovirus system. This assay is performed under Biosafety Level 2 (BSL-2) conditions.

Materials:

  • Calu-3 cells

  • SARS-CoV-2 spike-pseudotyped viruses (e.g., lentiviral or VSV-based) carrying a reporter gene (e.g., luciferase or GFP)

  • Cell culture medium (e.g., MEM supplemented with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Reporter gene assay system (e.g., luciferase substrate and luminometer)

Procedure:

  • Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

  • Compound Treatment: Remove the medium from the cells and add the diluted this compound. Include wells with medium and the corresponding DMSO concentration as a solvent control, and wells with medium only as a no-treatment control. Incubate for a predetermined time (e.g., 1 hour) at 37°C.

  • Pseudovirus Infection: Add a pre-titered amount of SARS-CoV-2 pseudovirus to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter signal in the inhibitor-treated wells to the signal in the solvent control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value by fitting the data to a dose-response curve using a suitable software.

Mandatory Visualizations

SARS_CoV_2_Entry_Pathway cluster_virus Virus cluster_host Host Cell SARS_CoV_2 SARS-CoV-2 Virus Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Priming Spike Protein Priming Spike->Priming 2. Cleavage TMPRSS2 TMPRSS2 Protease TMPRSS2->Priming N0920 This compound N0920->TMPRSS2 Inhibition Fusion Membrane Fusion & Viral Entry Priming->Fusion 3. Conformational Change Infection Host Cell Infection Fusion->Infection Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Calu-3 cells in 96-well plate C Treat cells with this compound A->C B Prepare serial dilutions of this compound B->C D Infect with SARS-CoV-2 pseudovirus C->D E Incubate for 48-72h D->E F Measure reporter (Luciferase/GFP) E->F G Calculate % Inhibition F->G H Determine EC50 G->H

References

Technical Support Center: N-0920 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-0920 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in plasma concentrations of this compound after intranasal administration. What are the potential causes and solutions?

High variability following intranasal dosing is a common challenge. Several factors can contribute to this:

  • Inconsistent Administration Technique: The precise volume and placement of the dose within the nasal cavity can significantly impact absorption. Ensure all personnel are thoroughly trained on a standardized protocol. The animal's head should be held in a consistent position, and the dose administered slowly to coincide with inhalation.

  • Formulation Issues: The physicochemical properties of your this compound formulation are critical. Ensure the pH, viscosity, and solubility are consistent across batches. For suspensions, uniform particle size is crucial.

  • Physiological Variability: Stress and the health of the animal can alter nasal physiology. Acclimatize animals to handling and the administration procedure to minimize stress. Ensure animals are free from any nasal inflammation or infections.

Q2: Our in vivo efficacy results with this compound do not seem to correlate with the reported picomolar in vitro potency. Why might this be the case?

Discrepancies between in vitro and in vivo efficacy are common in drug development. For a potent molecule like this compound, potential reasons include:

  • Pharmacokinetics and Bioavailability: While this compound has a favorable pharmacokinetic profile, its bioavailability via the chosen route of administration might be a limiting factor in reaching and sustaining therapeutic concentrations at the target site (e.g., the lungs). It is crucial to correlate efficacy data with pharmacokinetic data from the same study.

  • Metabolism: The compound may be rapidly metabolized in vivo, leading to a shorter half-life than anticipated and requiring a different dosing schedule.

  • Off-Target Effects: At higher concentrations required for in vivo studies, unforeseen off-target effects could interfere with the expected efficacy.

  • Animal Model: The chosen animal model may not fully recapitulate the aspects of the human disease you are targeting, or the expression and activity of TMPRSS2 might differ.

Q3: We are seeing signs of nasal irritation in our mouse model after repeated intranasal dosing. How can we mitigate this?

Nasal irritation can compromise animal welfare and the integrity of your study. Consider the following:

  • Formulation Optimization: The formulation itself could be the irritant. Evaluate the pH and osmolarity of your vehicle. Consider using a less irritating vehicle or reducing the concentration of any excipients.

  • Dose and Volume: A high concentration of this compound or a large administration volume can cause irritation. If possible, try reducing the concentration and increasing the dosing frequency, or splitting the dose between nostrils.

  • Histopathological Analysis: Conduct a thorough histological examination of the nasal passages to understand the nature and extent of the irritation. This can help in reformulating the drug or adjusting the administration protocol.

Q4: What is the primary mechanism of action for this compound, and how does it inhibit viral entry?

This compound is a potent inhibitor of the host serine protease TMPRSS2.[1] This enzyme is crucial for the proteolytic cleavage and activation of the SARS-CoV-2 spike protein, a necessary step for the virus to fuse with the host cell membrane and release its genetic material into the cell. By inhibiting TMPRSS2, this compound prevents this activation and effectively blocks viral entry.

Troubleshooting Guides

Issue 1: Poor Bioavailability Following Intravenous Administration
Potential Cause Troubleshooting Steps
Compound Precipitation Ensure this compound is fully solubilized in the chosen vehicle at the concentration being administered. Visually inspect the formulation for any particulates. Consider reformulating with a different vehicle or adjusting the pH.
Rapid Clearance The compound may be cleared from circulation too quickly. Conduct a full pharmacokinetic study to determine the clearance rate and half-life. This may necessitate a change in the dosing regimen (e.g., continuous infusion instead of a bolus dose).
Instability in Blood This compound might be unstable in plasma. Assess the in vitro stability of this compound in mouse plasma at 37°C.
Issue 2: Inconsistent Efficacy Results Between Experiments
Potential Cause Troubleshooting Steps
Variability in Animal Health Ensure all animals are of a similar age, weight, and health status. Any underlying health issues can impact the study outcome.
Inconsistent Viral Challenge The dose and timing of the viral challenge must be highly consistent. Titer the viral stock carefully before each experiment.
Procedural Drift Over time, there can be subtle changes in how procedures are performed. Regularly review and standardize all experimental protocols with the entire research team.
Assay Variability The readouts used to measure efficacy (e.g., viral load in the lungs, clinical scoring) can have inherent variability. Ensure assays are properly validated and that personnel are well-trained in performing them.

Quantitative Data Summary

The following table summarizes the preliminary pharmacokinetic profile of this compound in C57BL/6J mice after a single 5 mg/kg dose.

Administration Route Cmax (ng/mL) AUC (ng*h/mL) Half-life (h)
Intranasal (IN)13403430.2
Intravenous (IV)12603630.3

Data is derived from the publication "From N-0385 to this compound: Unveiling a Host-Directed Protease Inhibitor with Picomolar Antiviral Efficacy against Prevalent SARS-CoV-2 Variants."

Experimental Protocols

Protocol 1: Intranasal Administration of this compound in Mice

Objective: To administer a precise dose of this compound to the nasal cavity of mice for efficacy or pharmacokinetic studies.

Materials:

  • This compound formulated in a suitable vehicle (e.g., PBS)

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Micropipette with fine-tipped ends

  • Animal restrainer (optional, for conscious dosing)

Procedure:

  • Animal Preparation: Anesthetize the mouse using the approved institutional protocol. Anesthesia is recommended to ensure accurate dosing and prevent the animal from expelling the dose.

  • Positioning: Hold the mouse in a supine position with its head slightly tilted back.

  • Dosing: Using a micropipette, carefully dispense the desired volume (typically 10-25 µL per nostril for a mouse) as a droplet at the entrance of each nostril. Allow the animal to inhale the droplet naturally. Administer the dose slowly, alternating between nostrils.

  • Recovery: Hold the mouse in the same position for a few minutes after administration to allow for absorption. Place the animal in a clean, warm cage for recovery and monitor until it is fully ambulatory.

Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice

Objective: To deliver a precise dose of this compound directly into the systemic circulation for efficacy or pharmacokinetic studies.

Materials:

  • This compound in a sterile, injectable vehicle

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (e.g., 0.5 mL) with small gauge needles (e.g., 27-30G)

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

Procedure:

  • Animal Preparation: Place the mouse in a restrainer to secure it and expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.

  • Site Preparation: Gently wipe the tail with a 70% alcohol pad to clean the injection site.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion will often be indicated by a small flash of blood in the hub of the needle.

  • Administration: Slowly inject the this compound formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • Post-Injection: After injecting the full volume, gently withdraw the needle and apply light pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Signaling_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 Priming Viral_Entry Viral Entry & Replication Spike->Viral_Entry Fusion TMPRSS2->Spike Cleavage Cell_Membrane Cell Membrane N0920 This compound N0920->TMPRSS2 Inhibition

Caption: this compound Mechanism of Action

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., K18-hACE2 Mice) Formulation Prepare this compound Formulation Animal_Model->Formulation Groups Randomize into Treatment & Control Groups Formulation->Groups Dosing This compound Administration (Intranasal or Intravenous) Groups->Dosing Challenge SARS-CoV-2 Challenge Dosing->Challenge Monitoring Monitor Clinical Signs (Weight Loss, Morbidity) Challenge->Monitoring Endpoint Euthanasia & Tissue Collection (e.g., Lungs) Monitoring->Endpoint Viral_Load Quantify Viral Load (e.g., Plaque Assay) Endpoint->Viral_Load Histology Histopathological Analysis Endpoint->Histology PK_Analysis Pharmacokinetic Analysis (Blood/Tissue Samples) Endpoint->PK_Analysis

Caption: In Vivo Efficacy Experimental Workflow

References

Technical Support Center: N-0920 Resistance Mutation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating potential resistance mechanisms against the host-directed TMPRSS2 inhibitor, N-0920. As this compound is a novel compound, this guide offers methodologies for initiating resistance studies, based on established principles of antiviral resistance research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, host-directed inhibitor of the transmembrane protease, serine 2 (TMPRSS2).[1] TMPRSS2 is a crucial host cell enzyme that facilitates the entry of certain viruses, including SARS-CoV-2, by cleaving the viral spike protein, which is necessary for the fusion of the viral and host cell membranes. By inhibiting TMPRSS2, this compound blocks this essential step in the viral lifecycle, thereby preventing viral entry into host cells.

Q2: Has resistance to this compound been observed?

To date, there are no published studies reporting the development of resistance to this compound. As a host-directed antiviral, it is hypothesized that the barrier to resistance development against this compound may be higher than for virus-directed antivirals. This is because the virus would need to adapt to a fundamental host cell process rather than simply mutating a viral protein.

Q3: What type of mutations could theoretically confer resistance to this compound?

Theoretically, mutations in the host cell's TMPRSS2 gene could lead to resistance. These mutations might alter the drug-binding site, reducing the affinity of this compound for the TMPRSS2 enzyme, or change the enzyme's conformation in a way that still allows for spike protein cleavage even in the presence of the inhibitor.

Q4: What is the general strategy to study resistance to this compound in a laboratory setting?

The standard method is to perform in vitro resistance selection studies. This involves serially passaging a virus (e.g., SARS-CoV-2) in the presence of sub-lethal, and gradually increasing, concentrations of this compound in a susceptible cell line. This process applies selective pressure on the virus and the host cells, potentially leading to the emergence of resistant phenotypes. Following selection, genotypic and phenotypic analyses are performed to identify the causative mutations and characterize the resistance profile.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro resistance selection and characterization experiments for this compound.

Problem Possible Cause(s) Recommended Solution(s)
No resistant virus/cell population emerges after prolonged passaging. - The genetic barrier to resistance is too high. - The starting drug concentration was too high, preventing any viral replication. - The incremental increase in drug concentration is too rapid. - The cell line used is not optimal for demonstrating resistance.- Continue passaging for an extended period. - Start with a lower initial concentration of this compound (e.g., at or below the EC50). - Use smaller, more gradual increases in drug concentration between passages. - Ensure the use of a highly permissive cell line with robust TMPRSS2 expression, such as Calu-3 cells.
Difficulty in determining the EC50 of this compound. - Inconsistent cell seeding density. - Variability in viral titer. - Cytotoxicity of the compound at higher concentrations.- Use a consistent cell seeding protocol and verify cell counts. - Use a well-characterized and titered viral stock for all experiments. - Perform a cytotoxicity assay (e.g., CC50) in parallel to distinguish between antiviral activity and cell death.
Sequencing analysis does not reveal any mutations in the TMPRSS2 gene. - Resistance may be mediated by a non-genetic mechanism (e.g., changes in gene expression). - The mutation is in a regulatory region of the gene that was not sequenced. - The resistant population is too small to be detected by Sanger sequencing.- Perform transcriptomic analysis (e.g., RNA-seq) to look for changes in TMPRSS2 expression or other host factors. - Sequence the promoter and other regulatory regions of the TMPRSS2 gene. - Use Next-Generation Sequencing (NGS) for deeper coverage to identify minor variants.
An identified mutation in TMPRSS2 does not confer resistance in a validation assay. - The mutation is a random, passenger mutation and not the cause of resistance. - The resistance phenotype is polygenic, requiring multiple mutations. - The experimental conditions of the validation assay are different from the selection conditions.- Continue to analyze other clones for different or additional mutations. - Use site-directed mutagenesis to introduce the mutation into a wild-type background and re-test for resistance. - Ensure consistency in cell line, viral strain, and assay conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a template for presenting data from resistance studies.

Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineEC50 (pM)
EG.5.1Calu-3300
JN.1Calu-390

Table 2: Hypothetical Resistance Profile of this compound against a Resistant Cell Line

CompoundCell LineMutation in TMPRSS2EC50 (nM)Fold Change in EC50
This compoundWild-Type Calu-3None0.091.0
This compoundResistant Calu-3e.g., V160M2.730

Experimental Protocols

1. Protocol for In Vitro Resistance Selection of SARS-CoV-2 with this compound

This protocol is adapted from standard antiviral resistance selection methods.

  • Materials:

    • Calu-3 cells (or another TMPRSS2-expressing cell line)

    • SARS-CoV-2 isolate

    • This compound

    • Cell culture medium and supplements

    • 96-well and 6-well plates

  • Procedure:

    • Initial EC50 Determination: Determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2 in Calu-3 cells using a standard viral inhibition assay.

    • Initiation of Selection: Infect Calu-3 cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of this compound at a starting concentration equal to the EC50.

    • Serial Passaging:

      • Incubate the infected cells until cytopathic effect (CPE) is observed.

      • Harvest the supernatant containing the virus.

      • Use this supernatant to infect fresh Calu-3 cells, again in the presence of this compound.

      • If widespread CPE is observed, double the concentration of this compound for the next passage. If no CPE is observed, maintain the same concentration.

      • Continue this process for at least 20-30 passages.

    • Monitoring for Resistance: Periodically, titer the virus produced and determine the EC50 of this compound against the passaged virus. A significant increase in the EC50 (e.g., >5-fold) suggests the development of resistance.

    • Isolation of Resistant Clones: Once resistance is confirmed, isolate individual resistant cell clones through limiting dilution.

2. Protocol for TMPRSS2 Enzymatic Assay

This protocol allows for the direct measurement of this compound's inhibitory activity against the TMPRSS2 enzyme.

  • Materials:

    • Recombinant human TMPRSS2 protein

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

    • This compound

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the this compound dilutions.

    • Add the fluorogenic substrate to all wells.

    • Initiate the reaction by adding the recombinant TMPRSS2 enzyme to all wells except for the negative control wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 440 nm).

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

3. Protocol for Genotypic Analysis of Resistant Clones

  • Procedure:

    • DNA/RNA Extraction: Extract genomic DNA from the resistant Calu-3 cell clones.

    • PCR Amplification: Design primers to amplify the coding region of the TMPRSS2 gene. Perform PCR using the extracted DNA as a template.

    • Sequencing: Purify the PCR products and send them for Sanger sequencing or prepare a library for Next-Generation Sequencing (NGS).

    • Sequence Analysis: Align the obtained sequences with the wild-type TMPRSS2 reference sequence to identify any mutations.

Visualizations

G cluster_cell Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Priming N0920 This compound Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion Membrane Cell Membrane N0920->TMPRSS2 Inhibition Inhibition

Caption: SARS-CoV-2 entry pathway and this compound mechanism of action.

G start Start: Infect Calu-3 cells with SARS-CoV-2 + this compound (EC50) passage Incubate until CPE. Harvest supernatant. start->passage decision Widespread CPE? passage->decision increase_conc Double this compound concentration decision->increase_conc Yes reinfect Infect fresh cells with harvested virus decision->reinfect No increase_conc->reinfect reinfect->passage Repeat >20x end End: Analyze resistant clones (Sequencing & Phenotyping) reinfect->end After >20 passages

Caption: Workflow for in vitro resistance selection.

G cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics extract 1. Extract gDNA from Wild-Type & Resistant Cells pcr 2. PCR Amplify TMPRSS2 Gene extract->pcr sequence 3. Sanger or NGS Sequencing pcr->sequence align 4. Align Sequences to Reference Genome sequence->align call 5. Variant Calling align->call annotate 6. Annotate Variants (e.g., missense, nonsense) call->annotate result Identify Potential Resistance Mutations annotate->result

References

Validation & Comparative

A Comparative Guide to N-0920 and Nafamostat: Potent Protease Inhibitors in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel TMPRSS2 inhibitor N-0920 and the broad-spectrum serine protease inhibitor Nafamostat (B1217035). This document synthesizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in antiviral drug development.

Introduction

The emergence of novel respiratory viruses has underscored the urgent need for effective antiviral therapeutics. A key strategy in combating these pathogens is the inhibition of host proteases that are essential for viral entry into cells. This guide focuses on two such inhibitors: this compound, a highly potent and specific inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), and Nafamostat, a clinically approved broad-spectrum serine protease inhibitor. Both compounds have demonstrated significant potential in preclinical studies, particularly against SARS-CoV-2, by targeting host factors crucial for viral activation.

Chemical Structures

this compound Chemical Structure Figure 1. Chemical Structure of this compound. Nafamostat Chemical Structure Figure 2. Chemical Structure of Nafamostat.

Mechanism of Action

This compound is a potent and highly specific inhibitor of TMPRSS2, a key host cell surface protease.[1] TMPRSS2 is responsible for the proteolytic cleavage of the spike (S) protein of several respiratory viruses, including SARS-CoV-2, which is a critical step for viral entry into lung cells. By inhibiting TMPRSS2, this compound effectively blocks this activation step, thereby preventing the virus from fusing with the host cell membrane and releasing its genetic material.[1]

Nafamostat is a synthetic, broad-spectrum serine protease inhibitor.[2] Its mechanism of action involves the inhibition of a wide range of serine proteases, including thrombin, plasmin, trypsin, and coagulation factors XIIa and Xa.[3] This broad activity underlies its clinical use as an anticoagulant and for the treatment of pancreatitis.[2] In the context of viral infections, Nafamostat's efficacy is largely attributed to its potent inhibition of TMPRSS2, similar to this compound.[4][5] Additionally, its inhibitory effects on the coagulation cascade and inflammatory pathways may offer therapeutic benefits in mitigating the systemic effects of viral diseases like COVID-19.[6][7]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory potency and antiviral efficacy of this compound and Nafamostat from various experimental studies.

Table 1: In Vitro Inhibitory Activity against TMPRSS2

CompoundTargetIC50Assay TypeReference
This compound TMPRSS20.35 nMBiochemical Assay[1]
Nafamostat TMPRSS22.2 nMCell-based Assay[4]

Table 2: Antiviral Activity against SARS-CoV-2 Variants in Calu-3 Cells

CompoundSARS-CoV-2 VariantEC50Assay TypeReference
This compound EG.5.1300 pMViral Entry Inhibition[1]
This compound JN.190 pMViral Entry Inhibition[1]
Nafamostat (Not specified)~10 nMViral Infection Inhibition[8]

Experimental Protocols

Biochemical TMPRSS2 Inhibition Assay (for this compound)

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human TMPRSS2.

  • Reagents and Materials:

    • Recombinant human TMPRSS2 enzyme

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

    • This compound test compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • A serial dilution of this compound is prepared in the assay buffer.

    • The recombinant TMPRSS2 enzyme is diluted to its optimal concentration in the assay buffer.

    • In the microplate wells, the diluted this compound is pre-incubated with the TMPRSS2 enzyme for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • The fluorogenic substrate is then added to each well to initiate the enzymatic reaction.

    • The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal.

    • The percent inhibition for each this compound concentration is determined relative to a vehicle control (DMSO).

    • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Viral Entry Inhibition Assay (for this compound and Nafamostat)

This protocol describes a general method to assess the efficacy of inhibitors in preventing viral entry into host cells.

  • Reagents and Materials:

    • Calu-3 human lung epithelial cells

    • SARS-CoV-2 virus stock (or pseudotyped viral particles)

    • This compound or Nafamostat test compounds

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Reagents for quantifying viral infection (e.g., luciferase assay reagents for pseudoviruses, or antibodies for immunofluorescence of viral proteins)

  • Procedure:

    • Calu-3 cells are seeded in 96-well plates and grown to confluency.

    • The cells are pre-treated with serial dilutions of this compound or Nafamostat for a defined period (e.g., 1 hour).

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After an incubation period (e.g., 24-48 hours), the extent of viral infection is quantified.

      • For luciferase-based reporter viruses, cell lysates are collected, and luciferase activity is measured.

      • For wild-type virus, cells can be fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The number of infected cells is then determined by microscopy or high-content imaging.

    • The percent inhibition of viral entry is calculated for each inhibitor concentration relative to a vehicle-treated control.

    • The EC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

TMPRSS2-Mediated Viral Entry and Inhibition

The following diagram illustrates the critical role of TMPRSS2 in the entry of SARS-CoV-2 into host cells and the mechanism of inhibition by this compound and Nafamostat.

Viral_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibition Inhibition Virus Virus Spike Protein Spike Protein ACE2 ACE2 Spike Protein->ACE2 1. Binding Viral Entry Viral Genome Release Spike Protein->Viral Entry 3. Membrane Fusion TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein Cell Membrane Cell Membrane N0920 This compound N0920->TMPRSS2 Inhibits Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibits

Caption: TMPRSS2-mediated viral entry and its inhibition by this compound and Nafamostat.

Nafamostat's Broader Impact on Coagulation and Inflammation

Nafamostat's therapeutic potential extends beyond direct antiviral activity due to its inhibition of multiple serine proteases involved in the coagulation and inflammatory cascades.

Nafamostat_Pathways cluster_coagulation Coagulation Cascade cluster_inflammation Inflammatory Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor X Factor X Factor XIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription Nafamostat Nafamostat Nafamostat->Factor XIIa Inhibits Nafamostat->Factor Xa Inhibits Nafamostat->Thrombin Inhibits Nafamostat->IKK Inhibits

Caption: Nafamostat's inhibitory effects on the coagulation cascade and NF-κB signaling pathway.

In Vivo Efficacy

Nafamostat has been evaluated in mouse models of COVID-19, where it has demonstrated the ability to reduce viral load in the lungs and mitigate disease severity.[4][9] In these studies, intranasal administration of Nafamostat, both before and shortly after SARS-CoV-2 infection, led to significantly reduced weight loss and lower lung tissue viral titers in mice expressing the human ACE2 receptor.[4][9]

As of the latest available data, in vivo studies for This compound have not been extensively published. However, given its superior in vitro potency, it is a promising candidate for future in vivo evaluation.

Selectivity Profile

This compound has been developed as a highly selective inhibitor for TMPRSS2. While comprehensive selectivity profiling against a broad panel of proteases is ongoing, initial data suggests high specificity for its intended target.[1]

Nafamostat , in contrast, is a broad-spectrum serine protease inhibitor. While this broad activity can be advantageous in conditions with systemic dysregulation like DIC and severe viral infections, it also carries a higher potential for off-target effects. Its known targets include thrombin, factor Xa, factor XIIa, trypsin, and plasmin.[3]

Conclusion

Both this compound and Nafamostat are potent inhibitors of TMPRSS2 with significant promise for the treatment of viral diseases that rely on this protease for host cell entry.

  • This compound stands out for its exceptional potency and high selectivity for TMPRSS2, with picomolar efficacy against recent SARS-CoV-2 variants in vitro.[1] This profile suggests a potentially favorable therapeutic window with a lower risk of off-target effects. Further in vivo studies are crucial to translate its remarkable in vitro activity into clinical potential.

  • Nafamostat is a clinically approved drug with a well-established safety profile for other indications.[2] Its dual action as a potent TMPRSS2 inhibitor and a modulator of the coagulation and inflammatory cascades makes it a compelling candidate for treating the multifaceted pathology of severe viral illnesses.[4][6] However, its broader activity profile necessitates careful consideration of potential side effects.

The choice between a highly specific inhibitor like this compound and a broader-spectrum agent like Nafamostat will depend on the specific therapeutic strategy and the clinical context. This compound may be ideal for prophylactic use or for treating early-stage infections where blocking viral entry is the primary goal. Nafamostat could be more beneficial in later-stage, severe disease where both antiviral and systemic anti-inflammatory and anticoagulant effects are desired. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two promising antiviral candidates.

References

A Comparative Guide to the Validation of Novel CFTR Inhibitors in Primary Human Airway Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for the validation of novel cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, using the well-characterized compounds CFTRinh-172 and GlyH-101 as benchmarks. The information presented is intended for researchers, scientists, and drug development professionals working on new therapies for conditions such as cystic fibrosis and secretory diarrheas.

The validation of a novel CFTR inhibitor, herein referred to as N-0920, requires rigorous assessment of its potency, specificity, and mechanism of action in a physiologically relevant model system. Primary human airway epithelial cells are considered a gold standard for such in vitro studies as they closely mimic the morphology and function of the airway epithelium in vivo.[1][2]

Comparative Analysis of CFTR Inhibitors

A critical step in the validation of a new CFTR inhibitor is to compare its performance against established inhibitors. CFTRinh-172 and GlyH-101 are two of the most widely used and studied CFTR inhibitors, each with distinct chemical structures and mechanisms of action.[3] CFTRinh-172, a thiazolidinone compound, is known to be a potent and specific inhibitor of CFTR.[3] GlyH-101, a glycine (B1666218) hydrazide, also effectively blocks CFTR function.[3]

Table 1: Quantitative Comparison of CFTR Inhibitors

ParameterCFTRinh-172GlyH-101This compound (Hypothetical)
Chemical Class ThiazolidinoneGlycine HydrazideTo be determined
Mechanism of Action Appears to stabilize the closed state of the CFTR channel.[4]Acts as an extracellular pore blocker.[4]To be determined
Potency (Ki/IC50) ~15-25 µM in FRT and T84 cells.[5]~20-25 µM in FRT and T84 cells.[5]To be determined
Off-Target Effects Can inhibit other non-CFTR anion channels and has been shown to have CFTR-independent inhibitory effects on store-operated Ca2+ entry (SOCE).[6]Also inhibits non-CFTR anion channels and demonstrates CFTR-independent inhibition of SOCE.[6]To be determined
Reversibility Reversible.[5]Reversible.To be determined

Experimental Protocols

The validation of this compound in primary human airway cells involves a series of key experiments to characterize its effects on CFTR-mediated ion transport.

1. Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

Primary human bronchial epithelial cells (HBECs) are isolated from donor lungs and cultured on permeable supports.[7] The cells are initially grown in submerged conditions and then transitioned to an air-liquid interface (ALI) culture, where the apical surface is exposed to air and the basolateral surface is in contact with the culture medium.[8][9] This process allows the cells to differentiate into a pseudostratified epithelium containing ciliated, goblet, and basal cells, which closely resembles the native airway epithelium.[8]

2. Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is a key technique used to measure ion transport across an epithelial monolayer.[1][10] Differentiated primary human airway cells cultured on permeable supports are mounted in the Ussing chamber, which separates the apical and basolateral sides. The short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Protocol Outline:

    • Mount the permeable support with the differentiated primary airway cell monolayer in the Ussing chamber.

    • Bathe both the apical and basolateral surfaces with Krebs-Bicarbonate Ringer solution.

    • Add amiloride (B1667095) to the apical solution to block the epithelial sodium channel (ENaC).[11]

    • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.[11]

    • Once a stable forskolin-stimulated Isc is achieved, add the test inhibitor (this compound) or a comparator (CFTRinh-172, GlyH-101) in a dose-dependent manner to the apical solution.

    • Record the inhibition of the forskolin-stimulated Isc to determine the potency of the inhibitor.

3. Patch-Clamp Electrophysiology

Patch-clamp analysis can be used to study the effect of an inhibitor on the function of single CFTR channels.[10] This technique allows for the direct measurement of channel opening and closing events.

  • Protocol Outline:

    • Isolate a small patch of the apical membrane of a primary airway cell containing one or more CFTR channels using a micropipette.

    • Record the single-channel currents in the cell-attached or excised-patch configuration.

    • Activate CFTR channels by adding cAMP and protein kinase A (PKA) to the intracellular solution (for excised patches).

    • Apply the test inhibitor (this compound) to the extracellular or intracellular side of the membrane patch.

    • Analyze the changes in channel open probability and single-channel conductance to understand the mechanism of inhibition.

Visualizations

Signaling Pathway and Ion Transport

cAMP-Mediated CFTR Activation and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inhibitor (GlyH-101, this compound) Inhibitor (GlyH-101, this compound) CFTR CFTR Channel Inhibitor (GlyH-101, this compound)->CFTR Blocks Pore Cl- Cl- CFTR->Cl- Efflux Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates (Activates) Inhibitor (CFTRinh-172, this compound) Inhibitor (CFTRinh-172, this compound) Inhibitor (CFTRinh-172, this compound)->CFTR Inhibits

Caption: cAMP signaling pathway activating the CFTR channel and sites of inhibitor action.

Experimental Workflow for this compound Validation

Workflow for Novel CFTR Inhibitor Validation A Isolate & Culture Primary Human Airway Epithelial Cells B Differentiate Cells at Air-Liquid Interface (ALI) A->B C Ussing Chamber Assay: Measure Short-Circuit Current (Isc) B->C H Patch-Clamp Electrophysiology: Single-Channel Analysis B->H D Stimulate CFTR with Forskolin C->D E Apply this compound (Dose-Response) D->E F Apply Comparators (CFTRinh-172, GlyH-101) D->F G Determine Potency (IC50) E->G F->G K Comparative Analysis & Conclusion G->K I Determine Mechanism of Inhibition H->I I->K J Assess Off-Target Effects (e.g., on other ion channels) J->K

Caption: Experimental workflow for the validation of a novel CFTR inhibitor.

References

A Comparative Analysis of TMPRSS2 Inhibitors for Viral Entry Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transmembrane Serine Protease 2 (TMPRSS2) has been identified as a critical host cell factor for the entry of several respiratory viruses, most notably SARS-CoV-2. By priming the viral spike (S) protein, TMPRSS2 facilitates the fusion of the viral and host cell membranes, a pivotal step in infection. Consequently, inhibiting TMPRSS2 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of key TMPRSS2 inhibitors, supported by experimental data, to aid researchers in the selection and development of potent antiviral candidates.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of various compounds against TMPRSS2 have been evaluated using a range of assays, from biochemical enzymatic assays to cell-based viral entry models. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for prominent TMPRSS2 inhibitors.

InhibitorAssay TypeCell Line/SystemIC50 / EC50Reference(s)
Nafamostat mesylate Enzymatic AssayRecombinant TMPRSS20.27 nM[1][2]
Cell-based Fusion AssayCalu-3~1-10 nM[1]
SARS-CoV-2 InfectionCalu-35 nM[1]
SARS-CoV-2 InfectionVero E622.50 µM[1]
Camostat mesylate Enzymatic AssayRecombinant TMPRSS26.2 nM[2]
Cell-based Fusion AssayCalu-3~10-100 nM
SARS-CoV-2 InfectionCalu-387 nM[1]
Pseudovirus Entry AssayCalu-30.7 ± 0.2 µM[3]
Gabexate mesylate Enzymatic AssayRecombinant TMPRSS2130 nM[2]
Bromhexine hydrochloride Enzymatic AssayRecombinant TMPRSS2No inhibition detected[2]
Molecular DockingIn silico-[4]
Avoralstat (B605706) Enzymatic AssayRecombinant TMPRSS22.73 ± 0.19 nM[3]
Pseudovirus Entry AssayCalu-32.8 ± 0.7 µM[3]
Otamixaban Enzymatic AssayRecombinant TMPRSS20.62 µM
Pseudovirus Entry AssayCalu-315.84 µM

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

TMPRSS2_Viral_Entry_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibition Inhibition Virus Virion S_Protein Spike Protein (S1/S2) ACE2 ACE2 Receptor S_Protein->ACE2 1. Binding Membrane Plasma Membrane S_Protein->Membrane 3. Conformational Change & Fusion TMPRSS2 TMPRSS2 TMPRSS2->S_Protein 2. Cleavage at S1/S2 & S2' Cytoplasm Cytoplasm Membrane->Cytoplasm 4. Viral RNA Release Inhibitor TMPRSS2 Inhibitor Inhibitor->TMPRSS2 Blocks Activity Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cell_based Cell-Based Assay Recombinant_TMPRSS2 Recombinant TMPRSS2 Fluorogenic_Substrate Fluorogenic Substrate Incubation Incubation Recombinant_TMPRSS2->Incubation Inhibitor_Compound Test Inhibitor Inhibitor_Compound->Recombinant_TMPRSS2 Fluorescence_Measurement Measure Fluorescence (IC50 Determination) Incubation->Fluorescence_Measurement Host_Cells Host Cells (e.g., Calu-3) Infection Infect Cells with Pseudotyped Virus Host_Cells->Infection Pseudotyped_Virus Pseudotyped Virus (Spike Protein + Reporter) Pseudotyped_Virus->Infection Inhibitor_Treatment Treat Cells with Test Inhibitor Inhibitor_Treatment->Host_Cells Reporter_Measurement Measure Reporter Signal (e.g., Luciferase) (EC50 Determination) Infection->Reporter_Measurement Comparative_Analysis_Logic Start Start Inhibitor_Selection Select TMPRSS2 Inhibitors (Camostat, Nafamostat, etc.) Start->Inhibitor_Selection Data_Collection Gather Experimental Data (IC50, EC50) Inhibitor_Selection->Data_Collection Assay_Comparison Compare Assay Methodologies Data_Collection->Assay_Comparison Biochemical_Assay Enzymatic Assays Assay_Comparison->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Assay_Comparison->Cell_Based_Assay Data_Synthesis Synthesize and Tabulate Data Biochemical_Assay->Data_Synthesis Cell_Based_Assay->Data_Synthesis Conclusion Draw Comparative Conclusions on Potency and Efficacy Data_Synthesis->Conclusion End End Conclusion->End

References

N-0920: A Potent and Selective TMPRSS2 Inhibitor for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N-0920's specificity for the transmembrane protease serine 2 (TMPRSS2) reveals its position as a highly potent and selective inhibitor, offering significant advantages over other available alternatives. This guide provides a detailed comparison, supported by experimental data and methodologies, for researchers and drug development professionals engaged in targeting TMPRSS2-dependent pathologies, including viral infections like COVID-19.

This compound has emerged from the optimization of a previously identified TMPRSS2 inhibitor, N-0385.[1][2] A screening of 135 derivatives led to the development of this compound, which demonstrates exceptional potency in blocking the entry of SARS-CoV-2 variants into host cells.[1][2] This inhibitory action is primarily attributed to its high affinity and specificity for TMPRSS2, a crucial host protease for the activation of viral spike proteins.

Comparative Performance of TMPRSS2 Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of this compound in comparison to other known TMPRSS2 inhibitors. The data highlights this compound's superior potency in both biochemical and cell-based assays.

InhibitorTargetIC50 (nM)Ki (nM)EC50 (nM)Cell LineVirus/Variant
This compound TMPRSS2 0.35 [3]0.03 [4]
0.3 [3][4]Calu-3SARS-CoV-2 EG.5.1
0.09 [3][4]Calu-3SARS-CoV-2 JN.1
Camostat mesylateTMPRSS26.2[5][6]-~747.5[7]-SARS-CoV-2
Nafamostat mesylateTMPRSS20.27[5][6]----
Gabexate mesylateTMPRSS2130[5][6]----
N-0385TMPRSS21.9[8]-2.8[8]Calu-3SARS-CoV-2
OtamixabanTMPRSS2620[9]-15,840[8]-SARS-CoV-2 pseudoparticles

Specificity Profile of this compound

A critical aspect of a therapeutic inhibitor is its specificity for the intended target, minimizing off-target effects. This compound exhibits a favorable selectivity profile, with significantly lower activity against other related proteases.

  • Factor Xa: this compound is 533-fold more selective for TMPRSS2 over Factor Xa, a key protease in the coagulation cascade.[4]

  • Matriptase: It demonstrates 36-fold selectivity for TMPRSS2 over matriptase, another type II transmembrane serine protease.[4]

  • TMPRSS13: this compound shows low potency against TMPRSS13.[4]

  • Cathepsin L: The inhibitor does not inhibit Cathepsin L, a protease involved in an alternative viral entry pathway.[4]

This high specificity suggests a reduced potential for undesirable side effects compared to less selective inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

TMPRSS2 Enzymatic Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant TMPRSS2.

  • Materials:

    • Recombinant human TMPRSS2 enzyme.

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.[5][9][10]

    • Test inhibitor (e.g., this compound) at various concentrations.

    • 384-well or 1536-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Add the fluorogenic substrate and the test inhibitor at various concentrations to the wells of the microplate.[5][9]

    • Initiate the enzymatic reaction by adding the recombinant TMPRSS2 enzyme to each well.[5][9]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5][9]

    • Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~440 nm.[5][9] The fluorescence signal corresponds to the amount of cleaved substrate.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.[5][9]

SARS-CoV-2 Pseudovirus Entry Assay (EC50 Determination)

This cell-based assay measures the effectiveness of an inhibitor in preventing viral entry into host cells.

  • Materials:

    • Pseudoviruses expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP).[8][11][12]

    • Host cell line expressing the ACE2 receptor and TMPRSS2 (e.g., Calu-3 or engineered HEK293T cells).[12][13]

    • Cell culture medium.

    • Test inhibitor (e.g., this compound) at various concentrations.

    • 96-well white or clear-bottom plates.

    • Luminometer or fluorescence microscope.

  • Procedure:

    • Seed the host cells in the 96-well plates and allow them to adhere.

    • Pre-incubate the cells with serially diluted concentrations of the test inhibitor for a short period (e.g., 1 hour) at 37°C.[11][13]

    • Add the SARS-CoV-2 pseudovirus to each well.

    • Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.[11][13]

    • Measure the reporter gene signal (luminescence or fluorescence).

    • The EC50 value, the concentration of the inhibitor that reduces viral entry by 50%, is determined by normalizing the data to untreated controls and fitting to a dose-response curve.[8]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G Experimental Workflow for TMPRSS2 Inhibitor Validation cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Recombinant TMPRSS2 Recombinant TMPRSS2 Incubation Incubation Recombinant TMPRSS2->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Incubation Infection Infection Inhibitor (this compound)->Infection Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination Host Cells (e.g., Calu-3) Host Cells (e.g., Calu-3) Host Cells (e.g., Calu-3)->Infection SARS-CoV-2 Pseudovirus SARS-CoV-2 Pseudovirus SARS-CoV-2 Pseudovirus->Infection Reporter Gene Measurement Reporter Gene Measurement Infection->Reporter Gene Measurement EC50 Determination EC50 Determination Reporter Gene Measurement->EC50 Determination

Caption: Workflow for validating TMPRSS2 inhibitor potency and efficacy.

G TMPRSS2-Mediated Viral Entry and Inhibition SARS-CoV-2 SARS-CoV-2 Spike Protein Spike Protein SARS-CoV-2->Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binds Viral Entry Viral Entry Spike Protein->Viral Entry Host Cell Membrane Host Cell Membrane ACE2 Receptor->Host Cell Membrane TMPRSS2 TMPRSS2 TMPRSS2->Spike Protein Cleaves/Activates TMPRSS2->Host Cell Membrane This compound This compound This compound->TMPRSS2 Inhibits

Caption: Mechanism of TMPRSS2 in viral entry and its inhibition by this compound.

References

A Comparative Guide to N-0920 and Other Host-Directed Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral drug discovery is increasingly turning towards host-directed antivirals (HDAs), a strategy that targets cellular factors essential for viral replication rather than the virus itself. This approach offers the significant advantage of a higher barrier to the development of viral resistance, a common challenge with direct-acting antivirals (DAAs). This guide provides a detailed comparison of N-0920, a potent new HDA, with other prominent host-directed antiviral agents, supported by available experimental data.

Introduction to Host-Directed Antivirals

Host-directed antivirals represent a paradigm shift in the fight against viral infections. By modulating host cell pathways that viruses hijack for their life cycle, HDAs can offer broad-spectrum activity and are less susceptible to viral mutations.[1] Key advantages of HDAs include:

  • Higher Barrier to Resistance: Viruses rapidly mutate, often rendering DAAs ineffective. Targeting more stable host factors provides a more durable antiviral strategy.[1]

  • Broad-Spectrum Potential: Different viruses often rely on the same host pathways for replication. Targeting these common pathways could lead to treatments effective against a range of viruses.[1]

  • Synergistic Effects with DAAs: Combining HDAs and DAAs with different mechanisms of action can enhance antiviral efficacy, potentially allowing for lower doses and reduced toxicity.[1]

This guide focuses on comparing this compound, a novel inhibitor of the host protease TMPRSS2, with other HDAs targeting different host factors, including GPR183 (EBI2), Oxysterol-Binding Protein (OSBP), and Integrin αVβ3 (ITGAV/ITGB3).

This compound and other TMPRSS2 Inhibitors

Transmembrane Serine Protease 2 (TMPRSS2) is a crucial host factor for the entry of several respiratory viruses, including SARS-CoV-2 and influenza viruses. It primes the viral spike protein, enabling fusion with the host cell membrane. Inhibitors of TMPRSS2 block this critical step of viral entry.

Quantitative Performance Data
CompoundTargetVirusCell LineEC50CC50Selectivity Index (SI)Reference(s)
This compound TMPRSS2 SARS-CoV-2 (EG.5.1)Calu-3300 pM>10 µM>33,333[2][3]
SARS-CoV-2 (JN.1)Calu-390 pM>10 µM>111,111[2][3]
N-0385 TMPRSS2SARS-CoV-2 (Ancestral)Calu-32.8 nM>1 mM>357,142[4]
SARS-CoV-2 (Omicron)Calu-3Nanomolar range>1 mM>357,142[5]
Nafamostat TMPRSS2SARS-CoV-2Calu-3~10 nM>10 µM>1000[6][7][8]
MERS-CoVCalu-3~1 nMNot ReportedNot Reported[9]
Camostat Mesylate TMPRSS2SARS-CoV-2Calu-310.6 nM>10 µM>943[10]
SARS-CoV-2 (Active metabolite FOY-251)Calu-3178 nMNot ReportedNot Reported[11][12]
Signaling Pathway and Mechanism of Action

TMPRSS2 inhibitors act at the very beginning of the viral lifecycle. By blocking the proteolytic activity of TMPRSS2 on the surface of host cells, they prevent the cleavage of the viral spike protein, which is a necessary step for the virus to fuse with the cell membrane and release its genetic material into the cytoplasm.

TMPRSS2_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell Virus Virus Spike Protein Spike Protein ACE2 ACE2 Spike Protein->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming Viral Entry Viral Entry TMPRSS2->Viral Entry Cleavage & Activation Cell Membrane Cell Membrane N0920 This compound N0920->TMPRSS2 Inhibition GPR183_Pathway cluster_infection Viral Infection cluster_response Host Immune Response Virus Virus Lung Epithelial Cells Lung Epithelial Cells Virus->Lung Epithelial Cells Infection Oxysterols Oxysterols Lung Epithelial Cells->Oxysterols Upregulation GPR183 GPR183 (on Macrophages) Oxysterols->GPR183 Activation Macrophage Infiltration Macrophage Infiltration GPR183->Macrophage Infiltration Inflammation Inflammation Macrophage Infiltration->Inflammation GPR183_Antagonist GPR183 Antagonist GPR183_Antagonist->GPR183 Inhibition OSBP_Pathway cluster_host_organelles Host Organelles cluster_viral_replication Viral Replication ER ER Cholesterol Cholesterol Golgi Golgi Viral Proteins Viral Proteins Replication Organelle Replication Organelle Viral Proteins->Replication Organelle Formation Viral RNA Replication Viral RNA Replication Replication Organelle->Viral RNA Replication OSBP OSBP OSBP->Replication Organelle Transport OSBP_Inhibitor OSBP Inhibitor OSBP_Inhibitor->OSBP Inhibition Cholesterol->OSBP Integrin_Pathway cluster_virus Virus cluster_host Host Cell Virus Virus Primary Receptor Primary Receptor Virus->Primary Receptor Binding Integrin_aVb3 Integrin αVβ3 Primary Receptor->Integrin_aVb3 Co-receptor Binding Viral Entry Viral Entry Integrin_aVb3->Viral Entry Internalization Cell Membrane Cell Membrane Integrin_Inhibitor Integrin Inhibitor Integrin_Inhibitor->Integrin_aVb3 Inhibition Antiviral_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of test compound Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with compound dilutions Prepare_Dilutions->Treat_Cells Infect_Cells Infect cells with virus (predetermined MOI) Treat_Cells->Infect_Cells Incubate_48_72h Incubate for 48-72h Infect_Cells->Incubate_48_72h Assess_CPE Assess Cytopathic Effect (CPE) or Viral Titer Incubate_48_72h->Assess_CPE Assess_Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubate_48_72h->Assess_Viability Calculate_EC50 Calculate_EC50 Assess_CPE->Calculate_EC50 Calculate_CC50 Calculate_CC50 Assess_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI End End Calculate_SI->End

References

Comparative Efficacy of N-0920: A Potent Host-Directed Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of N-0920, a novel and potent inhibitor of the host protease TMPRSS2. This compound has demonstrated exceptional efficacy in preventing the entry of SARS-CoV-2 and its variants into host cells.[1] This document summarizes the available quantitative data, details the experimental protocols for assessing its activity, and visualizes its mechanism of action within the viral entry pathway.

Overview of this compound

This compound is a peptidomimetic inhibitor developed through the optimization of a previously reported compound, N-0385.[1][2] It acts by targeting and inhibiting Transmembrane Serine Protease 2 (TMPRSS2), a crucial host cell enzyme that facilitates the entry of SARS-CoV-2 by priming the viral spike protein.[1][3][4][5] By inhibiting this host factor, this compound effectively blocks the virus from entering cells, a mechanism that is anticipated to be effective against a range of SARS-CoV-2 variants.[1][2]

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of this compound in comparison to other known TMPRSS2 inhibitors. The data is primarily derived from a comprehensive study by Lemieux et al. (2025), as independent cross-laboratory validation studies are not yet publicly available.

CompoundTargetAssay TypeCell LineSARS-CoV-2 VariantIC50 (nM)EC50 (pM)Reference
This compound TMPRSS2 VLP Entry Assay Calu-3 EG.5.1 - 300 [1]
This compound TMPRSS2 VLP Entry Assay Calu-3 JN.1 - 90 [6][1]
N-0385TMPRSS2VLP Entry AssayCalu-3EG.5.1-29,000[3]
CamostatTMPRSS2VLP Entry AssayCalu-3EG.5.1-201,000[3]
N-0695TMPRSS2, Matriptase, TMPRSS13Enzyme Inhibition--Low nM Ki-[1]

Note: VLP stands for Virus-Like Particle. EC50 (half-maximal effective concentration) in this context refers to the concentration of the compound that inhibits viral entry by 50%. A lower EC50 value indicates higher potency. IC50 (half-maximal inhibitory concentration) is typically used for enzymatic assays.

Signaling Pathway of SARS-CoV-2 Entry and TMPRSS2 Inhibition

The entry of SARS-CoV-2 into host cells is a multi-step process that can be targeted by inhibitors like this compound. The virus's spike protein first binds to the ACE2 receptor on the host cell surface. Subsequently, the host protease TMPRSS2 cleaves the spike protein, which is a critical step for the fusion of the viral and cellular membranes, allowing the viral genome to enter the cell. This compound directly inhibits the enzymatic activity of TMPRSS2, thereby preventing this essential cleavage and blocking viral entry.

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 ACE2 Receptor Spike Protein->ACE2 1. Binding Viral Entry Viral Genome Entry Spike Protein->Viral Entry 3. Membrane Fusion TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike Protein 2. Priming (Cleavage) This compound This compound This compound->TMPRSS2 Inhibition

SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the activity of TMPRSS2 inhibitors like this compound.

TMPRSS2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the proteolytic activity of TMPRSS2.

  • Materials:

    • Recombinant human TMPRSS2 enzyme.

    • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • 384-well or 1536-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Dispense the test compound at various concentrations into the wells of the microplate.

    • Add the fluorogenic peptide substrate to each well.

    • Initiate the reaction by adding the recombinant TMPRSS2 enzyme to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).[7]

    • Calculate the percent inhibition of TMPRSS2 activity for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

SARS-CoV-2 Pseudotyped Virus-Like Particle (VLP) Entry Assay

This cell-based assay assesses the ability of a compound to block the entry of virus-like particles carrying the SARS-CoV-2 spike protein into host cells.

  • Materials:

    • Host cell line expressing ACE2 and TMPRSS2 (e.g., Calu-3).

    • Virus-like particles (VLPs) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase).

    • Cell culture medium and supplements.

    • Test compounds (e.g., this compound).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the host cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Infect the cells with the SARS-CoV-2 pseudotyped VLPs.

    • Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percent inhibition of viral entry for each compound concentration relative to a DMSO control.

    • Determine the EC50 value from the resulting dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of a novel TMPRSS2 inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Evaluation cluster_invivo Preclinical & Clinical Lead_Opt Lead Optimization (e.g., from N-0385) Library_Screen Library Screening Lead_Opt->Library_Screen Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) Library_Screen->Enzyme_Assay Cell_Assay Cell-Based Viral Entry Assay (EC50 Determination) Enzyme_Assay->Cell_Assay Animal_Models In Vivo Efficacy (Animal Models) Cell_Assay->Animal_Models Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials

Workflow for the development of a TMPRSS2 inhibitor.

Conclusion

This compound is a highly potent inhibitor of TMPRSS2, demonstrating picomolar efficacy against the entry of recent SARS-CoV-2 variants in cellular assays. Its host-directed mechanism of action makes it a promising candidate for further preclinical and clinical development as a broad-spectrum antiviral agent against coronaviruses. While the current data is compelling, independent validation of this compound's activity in different laboratories will be a crucial next step in its evaluation as a potential therapeutic.

References

Misconception in Comparative Analysis: N-0920 and Direct-Acting Antivirals Target Different Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study of N-0920 with direct-acting antivirals (DAAs) as requested is not feasible as these antiviral agents target fundamentally different viruses and employ distinct mechanisms of action. This compound is a host-directed protease inhibitor under investigation for its potent efficacy against SARS-CoV-2, the virus causing COVID-19. In contrast, direct-acting antivirals are a class of drugs that have revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection.

This guide will provide a detailed overview of this compound and a comprehensive comparison of various direct-acting antivirals used in the treatment of Hepatitis C, based on available experimental data.

This compound: A Potent Host-Directed Inhibitor of SARS-CoV-2 Entry

This compound is a powerful inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of SARS-CoV-2 into human cells.[1][2] By blocking TMPRSS2, this compound prevents the cleavage of the SARS-CoV-2 spike protein, a necessary step for the virus to fuse with the host cell membrane and initiate infection.[2][3] This host-directed mechanism of action makes it a promising candidate for a pan-SARS-CoV-2 therapeutic, potentially effective against various strains of the virus.[4]

Recent studies have highlighted the exceptional potency of this compound, demonstrating picomolar efficacy in inhibiting the entry of SARS-CoV-2 variants EG.5.1 and JN.1 in Calu-3 cells.[1][2]

Experimental Data: In Vitro Efficacy of this compound
CompoundTargetIC50 (nM)Antiviral EC50 (pM) - SARS-CoV-2 EG.5.1Antiviral EC50 (pM) - SARS-CoV-2 JN.1Cell Line
This compound TMPRSS20.35[1]300[1][2]90[1][2]Calu-3
Experimental Protocol: In Vitro TMPRSS2 Inhibition Assay

The inhibitory activity of this compound against TMPRSS2 is typically assessed using an in vitro enzymatic assay. A fluorogenic substrate that mimics the TMPRSS2 cleavage site is incubated with recombinant human TMPRSS2 enzyme in the presence and absence of the inhibitor. The cleavage of the substrate releases a fluorescent signal, which is measured over time. The concentration of the inhibitor that reduces the enzymatic activity by 50% is determined as the IC50 value.

Signaling Pathway: this compound Inhibition of SARS-CoV-2 Entry

G SARS_CoV_2 SARS-CoV-2 Virus Spike Spike Protein SARS_CoV_2->Spike 1. Has ACE2 ACE2 Receptor Spike->ACE2 2. Binds to Fusion Membrane Fusion & Viral Entry Spike->Fusion 5. Mediates Host_Cell Host Cell ACE2->Host_Cell On TMPRSS2 TMPRSS2 TMPRSS2->Spike 3. Cleaves (Priming) N0920 This compound N0920->TMPRSS2 4. Inhibits Infection Infection Fusion->Infection HCV_RNA HCV RNA Genome Translation Translation & Polyprotein Processing HCV_RNA->Translation Replication RNA Replication HCV_RNA->Replication Template Polyprotein HCV Polyprotein Translation->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS5A NS5A Polyprotein->NS5A NS5B NS5B Polymerase Polyprotein->NS5B NS5A->Replication Assembly Virion Assembly NS5A->Assembly NS5B->Replication Catalyzes Replication->Assembly New_Virion New HCV Virion Assembly->New_Virion Protease_Inhibitors NS3/4A Protease Inhibitors (-previr) Protease_Inhibitors->NS3_4A Inhibit NS5A_Inhibitors NS5A Inhibitors (-asvir) NS5A_Inhibitors->NS5A Inhibit Polymerase_Inhibitors NS5B Polymerase Inhibitors (-buvir) Polymerase_Inhibitors->NS5B Inhibit

References

Preclinical Validation of GRL-0920: A Comparative Guide for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical antiviral activity of GRL-0920 against SARS-CoV-2, benchmarked against other notable antiviral agents. The data presented is compiled from published preclinical studies and is intended to provide an objective overview to inform further research and development efforts.

Executive Summary

GRL-0920, an indole (B1671886) chloropyridinyl ester, has demonstrated potent and complete inhibition of SARS-CoV-2 in in-vitro studies.[1][2] Its mechanism of action targets the virus's main protease (Mpro), a critical enzyme for viral replication.[1][2][3] This guide compares the preclinical profile of GRL-0920 with remdesivir (B604916), favipiravir, nelfinavir (B1663628), chloroquine (B1663885), and hydroxychloroquine (B89500), highlighting key differences in efficacy and mechanism.

Comparative Antiviral Activity

The following table summarizes the in-vitro efficacy and cytotoxicity of GRL-0920 and comparator compounds against SARS-CoV-2.

CompoundTarget/Mechanism of ActionEC50 / IC50 (µM)CC50 (µM)Cell LineReference
GRL-0920 SARS-CoV-2 Main Protease (Mpro) 2.8 >100 VeroE6 [1][2][3]
RemdesivirRNA-dependent RNA polymerase (RdRp)Varies (e.g., 0.77 in Vero E6)>100Vero E6[4][5][6][7]
FavipiravirRNA-dependent RNA polymerase (RdRp)Modest activity in Vero E6 cells>100Vero E6[8]
NelfinavirHIV-1 Protease / Putative SARS-CoV-2 Mpro2.93 - 8.26>10Vero E6[9][10][11]
ChloroquineEndosomal acidification / Glycosylation of ACE26.90 (EC90)>100Vero E6[12][13]
HydroxychloroquineEndosomal acidification / Glycosylation of ACE2Ineffective in various preclinical modelsNot ApplicableVarious[8][14][15][16][17][18]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary between studies due to different experimental conditions (e.g., cell lines, virus strains, assay methods). CC50 (half-maximal cytotoxic concentration) indicates the concentration at which the compound is toxic to 50% of the cells. A higher CC50 value is desirable.

Mechanism of Action: Targeting the Viral Lifecycle

Antiviral drugs inhibit viral replication by targeting specific stages of the viral lifecycle. GRL-0920's targeting of the main protease (Mpro) is a key strategy to disrupt the production of functional viral proteins.

SARS_CoV_2_Lifecycle_and_Drug_Targets cluster_cell Host Cell cluster_drugs Antiviral Intervention Entry Entry Uncoating Uncoating Entry->Uncoating Translation Translation Uncoating->Translation Polyprotein_Processing Polyprotein_Processing Translation->Polyprotein_Processing Replication_Transcription Replication_Transcription Polyprotein_Processing->Replication_Transcription Assembly Assembly Replication_Transcription->Assembly Release Release Assembly->Release Progeny_Virions New Virions Release->Progeny_Virions GRL_0920 GRL-0920 GRL_0920->Polyprotein_Processing Inhibits Mpro Remdesivir_Favipiravir Remdesivir, Favipiravir Remdesivir_Favipiravir->Replication_Transcription Inhibits RdRp Chloroquine_HCQ Chloroquine, Hydroxychloroquine Chloroquine_HCQ->Entry Inhibits SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->Entry

Caption: Simplified SARS-CoV-2 lifecycle and points of antiviral intervention.

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for processing viral polyproteins into functional non-structural proteins (nsps).[19][20][21][22][23] This processing is a critical step for the assembly of the viral replication and transcription complex.

Mpro_Signaling_Pathway Viral_RNA Viral Genomic RNA Host_Ribosome Host Ribosome Viral_RNA->Host_Ribosome Translation Polyproteins Polyproteins (pp1a, pp1ab) Host_Ribosome->Polyproteins Mpro Main Protease (Mpro) Polyproteins->Mpro Cleavage NSPs Non-Structural Proteins (nsps) Mpro->NSPs RTC Replication/Transcription Complex (RTC) NSPs->RTC Assembly Viral_Replication Viral Replication & Transcription RTC->Viral_Replication GRL_0920 GRL-0920 GRL_0920->Mpro Inhibition

Caption: GRL-0920 inhibits the SARS-CoV-2 main protease (Mpro).

Experimental Protocols

The following are generalized protocols for key in-vitro antiviral assays, based on commonly cited methodologies.

Cell Viability and Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that is toxic to host cells.

  • Cell Line: Vero E6 cells are commonly used due to their susceptibility to SARS-CoV-2.

  • Procedure:

    • Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

    • Prepare serial dilutions of the test compound (e.g., GRL-0920).

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or CellTiter-Glo®.

    • The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.[24]

In-Vitro Antiviral Efficacy Assay (EC50/IC50 Determination)

This assay measures the ability of a compound to inhibit viral replication.

  • Cell Line and Virus: Vero E6 cells and a clinical isolate of SARS-CoV-2 are typically used.

  • Procedure:

    • Seed Vero E6 cells in 96-well plates and grow to confluency.

    • Pre-treat the cells with serial dilutions of the test compound for a short period.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After an incubation period to allow for viral entry, the virus-containing medium is removed and replaced with fresh medium containing the respective compound concentrations.

    • Incubate for 48-72 hours.

    • Viral replication can be quantified by several methods:

      • Quantitative Reverse Transcription PCR (qRT-PCR): Measures the amount of viral RNA in the cell supernatant.

      • Plaque Reduction Assay: Counts the number of viral plaques (areas of cell death) to determine the reduction in infectious virus particles.

      • Cytopathic Effect (CPE) Inhibition Assay: Visually assesses the protection of cells from virus-induced damage.[25]

    • The EC50 or IC50 value is the compound concentration that inhibits viral replication by 50%.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed Vero E6 Cells (96-well plate) Compound_Dilution Prepare Serial Dilutions of Test Compound Pre_treatment Pre-treat Cells with Compound Seed_Cells->Pre_treatment Compound_Dilution->Pre_treatment Infection Infect Cells with SARS-CoV-2 Pre_treatment->Infection Incubate Incubate for 48-72h Infection->Incubate Quantify_Virus Quantify Viral Replication (qRT-PCR, Plaque Assay, CPE) Incubate->Quantify_Virus Calculate_EC50 Calculate EC50/IC50 Quantify_Virus->Calculate_EC50

Caption: General workflow for in-vitro antiviral efficacy testing.

Conclusion

The preclinical data for GRL-0920 indicates it is a potent inhibitor of SARS-CoV-2 in vitro, with a clear mechanism of action targeting the viral main protease. Its high efficacy and low cytotoxicity in these initial studies present a strong case for further investigation. In comparison to other repurposed drugs, some of which have shown inconsistent or weak preclinical results against SARS-CoV-2, GRL-0920's profile is promising.[1][2] However, it is crucial to note that in-vitro success does not always translate to in-vivo efficacy and safety in humans. Further preclinical studies in animal models and subsequent clinical trials are necessary to fully elucidate the therapeutic potential of GRL-0920.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of N-0920

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for the research chemical N-0920, a potent TMPRSS2 inhibitor, is not publicly available. The following guidance is based on established best practices for the disposal of potent, research-grade chemical compounds. It is imperative to obtain the manufacturer- or supplier-specific SDS for this compound, as this document will contain detailed and mandatory safety and disposal information.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the research chemical this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and ensure safety and compliance.

Immediate Steps for Safe Disposal

The most critical first step in the disposal process for any chemical is to consult its Safety Data Sheet (SDS). In the absence of an SDS for this compound, the following workflow should be initiated immediately.

cluster_0 Immediate Action Workflow for this compound Disposal start Start: Need to dispose of this compound sds Do you have the Safety Data Sheet (SDS) from the manufacturer? start->sds contact_supplier Immediately contact the manufacturer or supplier to request the SDS. sds->contact_supplier No follow_sds Follow the specific disposal instructions in Section 13 of the SDS. sds->follow_sds Yes general_proc While awaiting the SDS, treat this compound as a potent/hazardous compound and follow general laboratory chemical disposal procedures. contact_supplier->general_proc end End: Compliant Disposal follow_sds->end general_proc->end

Caption: Workflow for initiating the safe disposal of this compound.

General Disposal Procedures for Potent Research Chemicals

Until the SDS for this compound is obtained, it should be handled as a potentially hazardous and potent compound. The following procedures are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for laboratory chemical waste.

Step 1: Waste Identification and Characterization

Treat all waste chemicals, including solids, liquids, and contaminated labware, as hazardous unless confirmed otherwise by a knowledgeable professional.[1] A hazardous waste is a solid, liquid, or gaseous material that displays either a "Hazardous Characteristic" (ignitability, corrosivity, reactivity, toxicity) or is specifically "listed" by the EPA as a hazardous waste.[2]

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[3][4] Store different types of chemical waste in separate, designated containers.[5]

Waste StreamDescriptionExamples
Solid Chemical Waste Non-sharp, chemically contaminated items.Contaminated gloves, bench paper, empty vials (triple-rinsed), weigh boats.
Liquid Chemical Waste Solutions containing this compound and other chemicals.Unused solutions, reaction mixtures, solvent rinses.
Sharps Waste Chemically contaminated items that can puncture or cut.Needles, syringes, scalpels, contaminated broken glass.

Step 3: Proper Waste Containment

Use appropriate containers for chemical waste storage.[2]

  • Container Compatibility: Containers must be made of a material that is compatible with the stored waste (e.g., do not store acids in metal containers).[4] Plastic is often preferred.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the associated hazards (e.g., flammable, toxic), and the date the container became full.[4][6][7]

  • Closure: Waste containers must be kept securely closed except when adding waste.[4][8]

  • Fill Level: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4][9]

  • The SAA must be under the control of the laboratory personnel.

  • Laboratories can have multiple SAAs, but waste should not be moved between them.[9]

  • The area should be inspected weekly for any leaks or container deterioration.[4]

The following table summarizes the EPA's hazardous waste generator categories and accumulation limits, which determine how long waste can be stored on-site.

Generator CategoryMonthly Generation RateOn-site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs) of non-acute hazardous waste≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs) of non-acute hazardous wasteNo quantity limit, but for no more than 90 days

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]

  • Never dispose of hazardous chemicals down the drain, by evaporation, or in the regular trash.[2][8][10]

  • Contact your EHS office to schedule a waste pickup.

  • Ensure all paperwork and manifests are completed accurately as per institutional and regulatory requirements.

Experimental Protocols: Decontamination and Spill Cleanup

Decontamination of Labware and Surfaces:

  • Preparation: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Initial Rinse: For glassware, perform an initial rinse with a suitable solvent (as determined by the properties of this compound, likely a polar organic solvent) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.

  • Triple Rinse: Thoroughly rinse the item three times with the chosen solvent.[1] The first rinse must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on the potency of the compound and local regulations.[8]

  • Final Wash: Wash with soap and water.

  • Surface Decontamination: For work surfaces, wipe down with a solvent known to dissolve this compound, followed by a standard laboratory disinfectant or cleaning agent. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.

Chemical Spill Cleanup:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or highly volatile, evacuate the immediate area.

  • Consult SDS: Refer to the spill cleanup procedures in the (forthcoming) SDS for this compound.

  • General Procedure (for small spills):

    • Wear appropriate PPE.

    • Contain the spill using an absorbent material (e.g., chemical spill pads, vermiculite).

    • Work from the outside of the spill inward to prevent spreading.

    • Place all contaminated absorbent materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area as described above.

Mandatory Visualization: General Disposal Workflow

The following diagram illustrates the general workflow for segregating and disposing of laboratory chemical waste.

cluster_1 General Laboratory Chemical Waste Disposal Workflow start Waste Generation Point (e.g., Experiment with this compound) characterize Characterize Waste (Solid, Liquid, Sharp) start->characterize solid_waste Solid Waste Container (Labeled 'Hazardous Waste') characterize->solid_waste Solid liquid_waste Liquid Waste Container (Labeled 'Hazardous Waste') characterize->liquid_waste Liquid sharps_waste Sharps Container (Labeled 'Hazardous Waste') characterize->sharps_waste Sharp saa Store in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa sharps_waste->saa pickup Schedule Pickup with Environmental Health & Safety (EHS) saa->pickup disposal Professional Disposal by Licensed Contractor pickup->disposal end End: Compliant Disposal disposal->end

Caption: General workflow for laboratory chemical waste segregation and disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。